Technical Documentation Center

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
  • CAS: 22568-48-5

Core Science & Biosynthesis

Foundational

Biological Activity of 3,4-Methylenedioxy-beta-nitrostyrene

A Technical Guide for Drug Development & Application Scientists Executive Summary 3,4-methylenedioxy-beta-nitrostyrene (MNS) is a lipophilic, bioactive nitroalkene characterized by a 1,3-benzodioxole ring fused to a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Application Scientists

Executive Summary

3,4-methylenedioxy-beta-nitrostyrene (MNS) is a lipophilic, bioactive nitroalkene characterized by a 1,3-benzodioxole ring fused to a nitrovinyl side chain.[1] It serves as a potent Michael acceptor , a chemical property that defines its primary mechanism of action: the covalent modification of nucleophilic cysteine residues on target proteins.

While historically explored as a starting material for phenethylamine synthesis, MNS has emerged as a pleiotropic lead compound with significant activities in anti-thrombotic therapy (via Syk/Src kinase inhibition), oncology (metastasis suppression in osteosarcoma and TNBC), and immunology (NLRP3 inflammasome blockade). This guide details the chemical basis of these activities, validated synthesis protocols, and experimental workflows for biological evaluation.

Part 1: Chemical Foundation & Synthesis
1.1 Structural Significance

The biological potency of MNS derives from the conjugation of the nitro group with the alkene double bond (nitrovinyl group). This electron-withdrawing arrangement renders the


-carbon highly electrophilic, making it susceptible to nucleophilic attack by thiols (sulfhydryl groups) found in proteins.
  • IUPAC Name: 5-[(E)-2-nitroethenyl]-1,3-benzodioxole[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3][4]
  • MW: 193.16 g/mol [4]

  • Key Pharmacophore:

    
    -nitrostyrene moiety (Michael Acceptor)
    
1.2 Mechanism of Action: The Michael Addition

The core "warhead" of MNS is the nitrovinyl group. In physiological conditions, MNS reacts irreversibly or reversibly (depending on the local environment) with cysteine residues on enzymes such as Syk , Src , and NLRP3 .

MichaelAddition Figure 1: Mechanism of Cysteine Alkylation by MNS (Michael Addition) MNS 3,4-MDNS (Electrophile) Complex Transition State MNS->Complex Attack on beta-carbon Cys Protein-Cysteine-SH (Nucleophile) Cys->Complex Adduct Protein-S-C-C-NO2 (Covalent Adduct) Complex->Adduct C-S Bond Formation Inhibition Enzymatic Inhibition (Syk/Src/NLRP3) Adduct->Inhibition Loss of Function

Figure 1: The electrophilic


-carbon of MNS undergoes nucleophilic attack by protein thiols, forming a covalent adduct that sterically or electronically disrupts enzyme function.
1.3 Validated Synthesis Protocol (Henry Reaction)

To ensure high purity for biological assays, the ammonium acetate-catalyzed condensation is preferred over base-catalyzed methods (which can yield polymers).

Reagents:

  • 3,4-methylenedioxybenzaldehyde (Piperonal): 30.0 g (0.20 mol)[5]

  • Nitromethane: 13.4 g (0.22 mol)[5]

  • Ammonium Acetate: 7.8 g (0.10 mol)[5]

  • Glacial Acetic Acid: 50 mL

Protocol:

  • Setup: In a 250 mL round-bottom flask, combine piperonal, nitromethane, and ammonium acetate in glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 1 hour . The solution will turn deep yellow/orange.
    
  • Quenching: Pour the hot reaction mixture into 1 L of ice-cold water with vigorous stirring. The product will precipitate immediately as yellow crystals.

  • Purification: Filter the solid by suction filtration. Wash thoroughly with cold water to remove acid traces.

  • Recrystallization: Recrystallize from hot ethanol or methanol to yield bright yellow needles.

  • QC: Verify purity via melting point (

    
    C) and NMR.
    
Part 2: Biological Activities & Therapeutic Potential[6]
2.1 Anti-Platelet & Antithrombotic Activity

MNS is a potent inhibitor of platelet aggregation, acting downstream of receptor binding but upstream of aggregation. It functions as a tyrosine kinase inhibitor.[6]

  • Targets: Spleen Tyrosine Kinase (Syk) and Src Kinase.

  • IC50 Values:

    • Collagen-induced aggregation: ~2–5 µM

    • ADP-induced aggregation: ~4–5 µM

    • U46619 (Thromboxane mimic): ~2 µM[7]

  • Mechanism: MNS inhibits the phosphorylation of Syk and Src.[8] This prevents the activation of the GPIIb/IIIa integrin receptor (fibrinogen receptor), thereby halting the final common pathway of platelet aggregation. Unlike aspirin, it does not primarily target COX-1, and unlike clopidogrel, it does not block the P2Y12 receptor directly, offering a novel mechanism.

PlateletPathway Figure 2: Signal Transduction Blockade by MNS in Platelets Collagen Collagen (Agonist) GPVI GPVI Receptor Collagen->GPVI Thrombin Thrombin (Agonist) PAR PAR Receptor Thrombin->PAR Src Src Family Kinases GPVI->Src PAR->Src Syk Syk Kinase Src->Syk Signaling Phosphorylation Cascade (PLCgamma2, PI3K) Syk->Signaling MNS MNS (Inhibitor) MNS->Src Inhibits MNS->Syk Inhibits GPIIbIIIa GPIIb/IIIa Activation (Inside-Out Signaling) Signaling->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 2: MNS intercepts the signaling cascade at the Src/Syk level, preventing the "inside-out" activation of GPIIb/IIIa required for clot formation.

2.2 Oncology: Metastasis & Cytotoxicity

MNS exhibits selective cytotoxicity toward specific cancer lines and potent anti-metastatic properties at sub-cytotoxic doses.

  • Osteosarcoma: MNS inhibits cell motility and colony formation (5–10 µM) in metastatic lines (e.g., 143B) by disrupting cytoskeletal organization.

  • Triple-Negative Breast Cancer (TNBC): MNS targets Protein Disulfide Isomerase (PDI) on the cell surface. PDI is essential for the conformational activation of

    
    1 integrins. By blocking PDI, MNS prevents TNBC cells from adhering to the extracellular matrix and migrating.[9]
    
  • Selectivity: Studies indicate that at 5–10 µM, MNS shows minimal toxicity to normal human osteoblasts and airway epithelial cells, suggesting a potential therapeutic window.

2.3 Antimicrobial Activity

While MNS possesses broad-spectrum antimicrobial properties, its potency is moderate compared to clinical antibiotics. It is best viewed as a lead scaffold for antimicrobial development rather than a standalone antibiotic.

OrganismStrain TypeMIC (mg/L)Activity Level
Staphylococcus aureusGram-Positive128Moderate/Weak
Enterococcus faecalisGram-Positive128Moderate/Weak
Escherichia coliGram-Negative128Moderate/Weak
Pseudomonas aeruginosaGram-Negative128Moderate/Weak

Note: The high MIC values (128 mg/L) suggest that unmodified MNS is not a viable clinical antibiotic, but derivatives (e.g., halogenated or


-methyl variants) often show improved potency.
Part 3: Experimental Protocols
3.1 In Vitro Platelet Aggregation Assay

Objective: Determine the IC50 of MNS against collagen-induced aggregation.

  • Preparation: Isolate human platelet-rich plasma (PRP) via centrifugation (200g, 20 min) of citrated blood.

  • Incubation:

    • Aliquot 400 µL PRP into cuvettes.

    • Add MNS (dissolved in DMSO) at concentrations of 1, 2, 5, 10, and 20 µM.

    • Incubate at 37°C for 3 minutes.

    • Control: DMSO vehicle only.

  • Activation: Add Collagen (2 µg/mL) to stimulate aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

  • Analysis: Calculate % inhibition =

    
    .
    
3.2 Cell Viability (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., 143B Osteosarcoma).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with MNS (0–50 µM) for 24h and 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

Part 4: Safety & Toxicology
  • Acute Toxicity: MNS is classified under GHS as "Toxic if swallowed" (H301) . Proper PPE (gloves, mask) is mandatory during synthesis and handling.

  • Therapeutic Index: In vitro studies suggest a window where anti-platelet and anti-metastatic effects occur (1–10 µM) before significant necrosis occurs in normal cells (>20–50 µM). However, in vivo systemic toxicity data is limited and requires careful dose-escalation studies.

  • Metabolic Stability: The methylenedioxy ring is susceptible to metabolic opening by cytochrome P450 enzymes (forming a catechol), which may limit half-life in vivo.

References
  • Wang, W. Y., Wu, Y. C., & Wu, C. C. (2006). Prevention of platelet glycoprotein IIb/IIIa activation by 3,4-methylenedioxy-beta-nitrostyrene, a novel tyrosine kinase inhibitor.[6][10] Molecular Pharmacology, 70(4), 1380–1389. Link

  • Hsieh, P. W., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic beta-nitrostyrenes. Bioorganic & Medicinal Chemistry, 18(21), 7621–7627. Link

  • Messerschmitt, P. J., et al. (2012).[10] Osteosarcoma phenotype is inhibited by 3,4-methylenedioxy-beta-nitrostyrene.[11] Sarcoma, 2012, 479712.[10][11] Link

  • Lee, Y. C., et al. (2015). 3,4-Methylenedioxy-β-nitrostyrene inhibits adhesion and migration of human triple-negative breast cancer cells by suppressing β1 integrin function and surface protein disulfide isomerase.[9] Biochimie, 110, 81–92.[9] Link

  • He, Y., et al. (2014). 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome.[12] Journal of Biological Chemistry, 289(2), 1142–1150.[12] Link

  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078–4088. Link

Sources

Exploratory

Introduction: The Significance of 3,4-Methylenedioxy-β-nitrostyrene

An In-depth Technical Guide to the Synthesis of Nitroethenyl Benzodioxole 3,4-Methylenedioxy-β-nitrostyrene, a derivative of piperonal also known as nitroethenyl benzodioxole, is a pivotal building block in organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Nitroethenyl Benzodioxole

3,4-Methylenedioxy-β-nitrostyrene, a derivative of piperonal also known as nitroethenyl benzodioxole, is a pivotal building block in organic synthesis. Its chemical structure, featuring a conjugated nitroalkene system attached to a benzodioxole ring, makes it a highly versatile precursor for a wide array of more complex molecules.[1] The electron-deficient nature of the double bond renders it an excellent Michael acceptor and a potent dienophile in Diels-Alder reactions.[2][3] This reactivity is harnessed by researchers and drug development professionals to construct various heterocyclic compounds, amines, and other functionalized molecules of pharmaceutical interest.[2][4][5] The flexibility of the nitro group, which can be readily transformed into amines, oximes, or ketones, further expands its synthetic utility.[2][6]

This guide provides an in-depth exploration of the primary synthesis pathways to nitroethenyl benzodioxole, focusing on the mechanistic underpinnings, a comparative analysis of methodologies, and detailed, field-proven experimental protocols.

Core Synthesis Pathway: The Henry-Knoevenagel Condensation

The most prevalent and classic route to nitroethenyl benzodioxole is the Henry reaction, or more specifically, the Henry-Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of an aldehyde (piperonal) with a nitroalkane (nitromethane), which proceeds through a two-stage mechanism: a nitroaldol addition followed by dehydration.[2]

Reaction Mechanism: A Stepwise Analysis

The synthesis is a cascade of reversible steps, where reaction conditions are tuned to drive the equilibrium towards the final dehydrated product.[6][8]

  • Deprotonation of Nitromethane: The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The pKa of nitromethane is approximately 10, making it amenable to deprotonation by mild bases.[9] This generates a resonance-stabilized nitronate anion, the key nucleophile in this synthesis.[10]

  • Nucleophilic Attack (C-C Bond Formation): The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of piperonal (3,4-methylenedioxybenzaldehyde).[9] This step forms a new carbon-carbon bond and creates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used in the first step, to yield a β-nitro alcohol.[6]

  • Dehydration: This intermediate alcohol is then dehydrated to form the final product, 3,4-methylenedioxy-β-nitrostyrene. This elimination of water is often promoted by heating the reaction mixture and can be facilitated by either acidic or basic conditions.[8][9]

Henry_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Piperonal Piperonal (Aldehyde) Alkoxide β-Nitro Alkoxide Nitromethane Nitromethane Nitronate Nitronate Anion (Nucleophile) Nitromethane->Nitronate 1. Deprotonation (Base) Nitronate->Alkoxide 2. Nucleophilic Attack NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol 3. Protonation Product Nitroethenyl Benzodioxole (Final Product) NitroAlcohol->Product 4. Dehydration (-H₂O, Heat)

Caption: Figure 1: Mechanism of the Henry-Knoevenagel Reaction

Causality Behind Experimental Choices

The selection of catalyst, solvent, and temperature is critical for maximizing yield and purity while minimizing side reactions.

  • Catalyst Systems: A variety of basic catalysts are effective.[2]

    • Ammonium Acetate in Acetic Acid: This is arguably the most common and reliable method.[11] Ammonium acetate serves as the base, while glacial acetic acid acts as both the solvent and a co-catalyst for the dehydration step.[7][11] This system is particularly useful as it often leads directly to the dehydrated nitroalkene product with good yields.[11]

    • Alkylamines (e.g., Methylamine, Ethylamine): Primary amines are effective catalysts, often used in alcoholic solvents.[11] However, this method requires careful optimization of reaction time, as prolonged exposure to the amine can lead to the formation of polymeric byproducts, reducing the yield of the desired nitrostyrene.[11]

    • Alkali Hydroxides (e.g., NaOH): Strong bases like sodium hydroxide can be used, but they demand rigorous temperature control (e.g., 10-15°C) to prevent side reactions and favor the formation of the initial β-nitro alcohol adduct.[7][12] An acidic workup is then required to induce dehydration.[7]

    • Ionic Liquids (e.g., 2-hydroxyethylammonium acetate): Representing a green chemistry approach, ionic liquids can serve as both the solvent and catalyst.[13] This method offers advantages such as high yields, simple workup, and the potential for catalyst reuse, often eliminating the need for volatile organic solvents.[13][14]

  • Temperature and Reaction Time: The Henry reaction is temperature-sensitive. The initial C-C bond formation is often performed at room temperature or below to control the reaction rate.[7] Subsequent heating (reflux) is typically employed to drive the dehydration of the β-nitro alcohol intermediate to completion.[7][9] Reaction times can vary from a few hours with ammonium acetate to several days with milder amine catalysts.[11]

Comparative Analysis of Synthesis Protocols

The choice of synthetic pathway often depends on available reagents, desired scale, and process safety considerations. The following table summarizes key parameters for common protocols.

Method Catalyst/Solvent Temperature Time Typical Yield Key Advantages/Disadvantages Reference
Method A Ammonium Acetate / Acetic AcidReflux1-2 hours~80%Adv: Fast, reliable, simple procedure. Disadv: Uses corrosive acetic acid.[7][11]
Method B Methylamine / MethanolRoom Temp.6 hours - 3 days60-85%Adv: Milder conditions. Disadv: Slower, potential for polymer formation.[11]
Method C Sodium Hydroxide / Methanol10-15°C< 1 hour~83%Adv: Fast, uses inexpensive reagents. Disadv: Requires strict temperature control.[7][12]
Method D 2-HEAA (Ionic Liquid)Room Temp.~2-3 hours~80%Adv: Green, reusable catalyst, no organic solvent. Disadv: Requires preparation of the ionic liquid.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 3,4-methylenedioxy-β-nitrostyrene.

Protocol 1: Ammonium Acetate-Catalyzed Synthesis

This method is robust, high-yielding, and the most frequently cited procedure for laboratory-scale synthesis.[7][11]

  • Materials:

    • 3,4-Methylenedioxybenzaldehyde (Piperonal): 30 g (0.20 mol)

    • Nitromethane: 13.4 g (0.22 mol)

    • Ammonium Acetate: 7.8 g (0.1 mol)

    • Glacial Acetic Acid: 50 ml

  • Procedure:

    • Combine the piperonal, nitromethane, ammonium acetate, and glacial acetic acid in a 250-ml round-bottomed flask.[7]

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 1 hour. The solution will typically turn a deep yellow/orange color.[7]

    • While still hot, carefully pour the reaction mixture into a large beaker containing approximately 1 liter of an ice-water slurry with vigorous stirring.[7]

    • A bright yellow precipitate of the crude product will form immediately.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Allow the crude product to air-dry.

    • For purification, recrystallize the crude solid from a suitable solvent such as hot ethanol or methanol to obtain pure, bright yellow crystals of 3,4-methylenedioxy-β-nitrostyrene.[7]

Workflow A 1. Combine Reactants (Piperonal, Nitromethane, Ammonium Acetate, Acetic Acid) B 2. Heat to Reflux (1 hour) A->B C 3. Quench in Ice-Water (Precipitation) B->C D 4. Vacuum Filtration (Isolate Crude Product) C->D E 5. Wash with Water D->E F 6. Recrystallize (from hot Ethanol/Methanol) E->F G 7. Pure Product (Yellow Crystals) F->G

Caption: Figure 2: Experimental Workflow for Ammonium Acetate Method

Protocol 2: Alkali-Catalyzed Synthesis

This procedure uses a strong base and requires careful temperature control but is very rapid.[7][12]

  • Materials:

    • Piperonal: (0.1 mol)

    • Nitromethane: (0.1 mol)

    • Methanol

    • Sodium Hydroxide Solution (e.g., 10.5 M)

    • Hydrochloric Acid (diluted)

  • Procedure:

    • Dissolve the piperonal and nitromethane in methanol within a flask equipped for mechanical stirring and cooling in an ice-salt bath.

    • Cool the solution to between 0°C and 10°C.[15]

    • Slowly add a cold sodium hydroxide solution dropwise while stirring vigorously, ensuring the internal temperature does not exceed 15°C. A thick, white precipitate of the sodium salt of the nitro alcohol will form.[7][12]

    • After the addition is complete, allow the mixture to stand for an additional 15 minutes.

    • Dissolve the pasty mass into a clear solution by adding a sufficient quantity of ice water.[7]

    • In a separate, larger vessel, prepare a stirred solution of dilute hydrochloric acid.

    • Slowly pour the alkaline solution of the intermediate into the stirred acid. A yellow precipitate of nitrostyrene will form as the dehydration occurs under acidic conditions.[7]

    • Filter the crude product, wash with water until the washings are free of chloride ions, and dry.[7]

    • Recrystallize the crude product from hot ethanol to yield the pure β-nitrostyrene.[7]

Product Validation and Characterization

The successful synthesis and purity of 3,4-methylenedioxy-β-nitrostyrene are validated through physical and spectroscopic methods.

  • Physical Properties: The pure compound is a bright yellow crystalline solid.[7]

  • Spectroscopic Data:

    • Molecular Formula: C₉H₇NO₄[16][17]

    • Molecular Weight: 193.16 g/mol [18]

    • Infrared (IR) Spectroscopy: Key peaks will correspond to the nitro group (NO₂) stretches, C=C double bond of the alkene, and the characteristic absorptions of the aromatic ring and the methylenedioxy bridge.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinyl protons, the aromatic protons, and the methylenedioxy (-O-CH₂-O-) protons.[14]

    • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[16]

Conclusion

The synthesis of nitroethenyl benzodioxole is predominantly achieved via the Henry-Knoevenagel condensation of piperonal and nitromethane. While several catalytic systems can be employed, the ammonium acetate in acetic acid method remains a highly efficient, reliable, and straightforward protocol for laboratory synthesis. The emergence of ionic liquid-based systems offers a promising "green" alternative that minimizes waste and avoids the use of volatile organic solvents. A thorough understanding of the underlying reaction mechanism and the role of each experimental parameter allows researchers to select and optimize the synthesis pathway that best suits their specific needs, ensuring high yields of this valuable synthetic intermediate.

References

  • Henry reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Nitroaldol reaction. (2025). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]

  • Henry Reaction. (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83.
  • Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084.
  • Bonacci, G., et al. (2008). Nitroalkenes: synthesis, characterization, and effects on macrophage activation. Methods in Enzymology, 441, 33-51.
  • Varma, R. S., & Kabalka, G. W. (n.d.). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Erowid. Retrieved February 15, 2026, from [Link]

  • Halimehjani, A. Z., & Namboothiri, I. N. N. (2014). Nitroalkenes in the Synthesis of Carbocyclic Compounds. RSC Advances, 4(59), 31261-31299.
  • Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155.
  • Catalytic cycles for asymmetric Henry reaction of benzaldehyde and... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1-3.
  • Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bermejo, J., et al. (2002). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 26(11), 1544-1549.
  • Henry reaction with benzaldehyde & nitromethane. (n.d.). Buchler GmbH. Retrieved February 15, 2026, from [Link]

  • Coterón, J. M., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-981.
  • 3,4-Methylenedioxy-beta-nitrostyrene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 3,4-Methylenedioxy-β-nitrostyrene. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 3,4-Methylenedioxy-β-nitrostyrene. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 3,4-Methylenedioxy-beta-nitrostyrene | C9H7NO4 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved February 15, 2026, from [Link]

  • Knoevenagel with various catalysts. (2002). The Hive. Retrieved February 15, 2026, from [Link]

  • Method for preparing beta-nitrostyrolene and derivatives thereof. (2014). Google Patents.
  • MDP2NP - 2-HEAA catalysed Henry condensation. (2025). The Vespiary. Retrieved February 15, 2026, from [Link]

  • Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF -NITROSTYRENES. Journal of Organic Chemistry, 18, 1-3.
  • MDP2NP 2-HEAA Catalysed Henry Condensation of Piperonal. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-(3,4-methylenedioxyphenyl)-2-methyl-2-nitropropane. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Henry Reaction. (2022, July 14). YouTube. Retrieved February 15, 2026, from [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.
  • 3,4-Methylenedioxyphenyl-2-Nitropropene from Piperonal, Nitroethane and NaOH. (n.d.). Erowid. Retrieved February 15, 2026, from [Link]

  • Swist, M., Wilamowski, J., Parczewski, A., & Kojło, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Swist, M., Wilamowski, J., Parczewski, A., & Kojło, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). (2023). WIPO Patentscope. Retrieved February 15, 2026, from [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018). Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to the Characterization of 3,4-Methylenedioxyphenyl-2-nitropropene (3,4-MDP2NP) with a Methodological Framework for its Crystal Structure Analysis

Disclaimer: As of the compilation of this guide in February 2026, a solved and publicly available single-crystal X-ray structure of 3,4-Methylenedioxyphenyl-2-nitropropene (3,4-MDP2NP) has not been identified in prominen...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the compilation of this guide in February 2026, a solved and publicly available single-crystal X-ray structure of 3,4-Methylenedioxyphenyl-2-nitropropene (3,4-MDP2NP) has not been identified in prominent crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, this document serves as a comprehensive guide to the known characterization of 3,4-MDP2NP and provides a detailed, authoritative methodological framework for its single-crystal X-ray analysis, should suitable crystals be obtained. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 3,4-MDP2NP: A Precursor of Significance

3,4-Methylenedioxyphenyl-2-nitropropene, commonly known as 3,4-MDP2NP, is a crystalline solid that holds a significant position in synthetic organic chemistry.[1] Its primary role is that of a key intermediate in the synthesis of a range of psychoactive compounds, most notably 3,4-methylenedioxy-methamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).[2][3] The "nitrostyrene" route, which involves the condensation of piperonal with nitroethane to form 3,4-MDP2NP, is a well-documented synthetic pathway.[4] Understanding the precise three-dimensional structure of 3,4-MDP2NP through single-crystal X-ray analysis would provide invaluable insights into its reactivity, stability, and polymorphic forms, which are critical parameters in drug development and forensic analysis.

Established Characterization Techniques for 3,4-MDP2NP

While a single-crystal structure remains elusive, 3,4-MDP2NP has been characterized by several other analytical techniques that provide crucial information about its identity and purity.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC/MS) is a primary technique for the identification of 3,4-MDP2NP. The mass spectrum of 3,4-MDP2NP exhibits a molecular ion peak corresponding to its molecular weight of 207.18 g/mol , along with a characteristic fragmentation pattern that allows for its unambiguous identification in complex mixtures.[5]

Isotope Ratio Mass Spectrometry (IRMS)

Stable isotope ratio analysis has been employed to study the synthetic origins of 3,4-MDP2NP and its subsequent products.[3][6] By measuring the ratios of stable isotopes of elements like carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O), it is possible to trace the starting materials and synthetic route used in its production.[3] This has significant implications for forensic investigations and in understanding clandestine manufacturing processes.[4]

Methodological Framework for the Crystal Structure Analysis of 3,4-MDP2NP

The following section provides a detailed, field-proven methodology for the single-crystal X-ray diffraction analysis of 3,4-MDP2NP. This protocol is based on established crystallographic techniques for small organic molecules and is designed to be a self-validating system for obtaining a high-quality crystal structure.

Synthesis and Single Crystal Growth of 3,4-MDP2NP

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction.

3.1.1. Synthesis of 3,4-MDP2NP

A common and effective method for the synthesis of 3,4-MDP2NP is the Henry condensation reaction between piperonal and nitroethane, catalyzed by a base such as n-butylamine.[4]

  • Protocol:

    • Dissolve piperonal in a suitable solvent, such as ethanol.

    • Add nitroethane and the base catalyst (e.g., n-butylamine).

    • Reflux the mixture for several hours to drive the reaction to completion.

    • Cool the reaction mixture to induce precipitation of the crude product.

    • Collect the yellow crystals by vacuum filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent like methanol or isopropanol to obtain high-purity 3,4-MDP2NP.[7]

3.1.2. Single Crystal Growth

The growth of diffraction-quality single crystals requires careful control of saturation and nucleation.

  • Causality behind Experimental Choices: The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for slow crystal growth. Slow evaporation is a robust technique for compounds that are stable at room temperature.

  • Protocol: Slow Evaporation

    • Prepare a saturated solution of purified 3,4-MDP2NP in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Monitor the vial for the formation of well-defined single crystals.

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis of 3,4-MDP2NP cluster_crystallization Single Crystal Growth s1 Dissolve Piperonal s2 Add Nitroethane & Base s1->s2 s3 Reflux s2->s3 s4 Cool & Precipitate s3->s4 s5 Filter & Wash s4->s5 s6 Recrystallize s5->s6 c1 Prepare Saturated Solution s6->c1 Purified 3,4-MDP2NP c2 Filter Solution c1->c2 c3 Slow Evaporation c2->c3 c4 Monitor Crystal Growth c3->c4 G cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement d1 Mount Crystal d2 Cool Crystal (100 K) d1->d2 d3 Collect Diffraction Images d2->d3 d4 Process Data d3->d4 ss1 Solve Structure (Direct Methods) d4->ss1 Reflection Data ss2 Refine Model (Least-Squares) ss1->ss2 ss3 Locate H-atoms ss2->ss3 ss4 Anisotropic Refinement ss3->ss4 ss5 Validate Final Structure ss4->ss5

Caption: Workflow for single-crystal X-ray diffraction data collection and structure refinement.

Expected Outcomes and Data Presentation

A successful crystal structure analysis of 3,4-MDP2NP would yield precise information on its molecular geometry, conformation, and intermolecular interactions.

Tabulated Crystallographic Data

The crystallographic data would be summarized in a standard format as shown in the hypothetical table below.

ParameterHypothetical Value for 3,4-MDP2NP
Chemical formulaC₁₀H₉NO₄
Formula weight207.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated density (g/cm³)1.328
Absorption coefficient (mm⁻¹)0.101
F(000)432
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Molecular Geometry and Intermolecular Interactions

The analysis would reveal key bond lengths, bond angles, and torsion angles, providing insight into the planarity of the molecule and the conformation of the nitropropene side chain relative to the methylenedioxyphenyl ring. Furthermore, the packing of the molecules in the crystal lattice would elucidate any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.

Conclusion

While the definitive crystal structure of 3,4-MDP2NP is yet to be reported, this guide provides a comprehensive overview of its known characteristics and a robust methodological framework for its determination. The elucidation of its three-dimensional structure would be a valuable contribution to the fields of synthetic chemistry, pharmacology, and forensic science, enabling a deeper understanding of this important precursor molecule.

References

  • Cormick, J., Carter, J. F., Currie, T., Matheson, C., & Cresswell, S. L. (2023). Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. Rapid Communications in Mass Spectrometry, 37(4), e9446. [Link]

  • SpectraBase. (n.d.). 3,4-MDP2NP. Wiley-VCH GmbH. [Link]

  • Griffith University. (n.d.). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Griffith Research Online. [Link]

  • MDPI. (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 27(19), 6529. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenylpropan-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. PubMed. [Link]

  • Scribd. (n.d.). Synthesis of MDP2P from Helional. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • ResearchGate. (2016). Powder X-ray diffraction of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, C15H17N3O4. [Link]

  • ResearchGate. (n.d.). Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. [Link]

  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

  • Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Elsevier. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]

  • National Center for Biotechnology Information. (2014). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1020. [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. [Link]

  • ResearchGate. (2017). (PDF) Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. [Link]

  • The Hive. (n.d.). MDP2NP - 2-HEAA catalysed Henry condensation. [Link]

Sources

Exploratory

Pharmacophore Modeling and Covalent Targeting of Nitrostyrene Derivatives: A Technical Guide

Executive Summary The -nitrostyrene scaffold represents a high-potential, yet challenging, chemical class in drug discovery.[1] Characterized by a nitro group conjugated to an alkene and an aromatic ring, these compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-nitrostyrene scaffold represents a high-potential, yet challenging, chemical class in drug discovery.[1] Characterized by a nitro group conjugated to an alkene and an aromatic ring, these compounds act primarily as Michael acceptors , forming covalent bonds with nucleophilic cysteine residues in biological targets such as Tubulin, NLRP3, and STING.

This guide moves beyond standard non-covalent modeling to address the specific requirements of covalent pharmacophore modeling . It provides a rigorous framework for distinguishing specific, target-driven engagement from non-specific Pan-Assay Interference (PAINS), ensuring that computational predictions translate into viable therapeutic leads.

Part 1: The Chemical Basis & Pharmacophoric Features

To model nitrostyrenes effectively, one must model the reaction as well as the interaction. The pharmacophore is not merely a static set of spatial points but a dynamic "warhead" system.

The Michael Acceptor Mechanism

The core biological activity stems from the electrophilic


-carbon of the vinyl chain. Upon binding, a nucleophilic thiol (Cys-SH) attacks this carbon, resulting in an irreversible or reversible covalent adduct.

Key Pharmacophoric Features:

  • Electrophilic Center (

    
    -C):  The site of covalent attachment.
    
  • H-Bond Acceptor (Nitro Group): Orienting feature that often interacts with backbone amides or polar side chains (e.g., Ser/Thr) to stabilize the transition state.

  • Hydrophobic/Aromatic Anchor: The styrene ring provides the necessary non-covalent affinity to position the warhead near the target cysteine.

Geometric Isomerism

Nitrostyrenes exist as


 (trans) and 

(cis) isomers.
  • Directive: Prioritize the

    
    -isomer  for modeling. It is thermodynamically more stable and predominantly corresponds to the bioactive conformation in tubulin and kinase binding pockets.
    

Part 2: Computational Workflow (Ligand-Based)

When the target structure is unknown, 3D-QSAR (Quantitative Structure-Activity Relationship) is the standard. However, for nitrostyrenes, alignment must account for the rigid vinyl linker.

Protocol 1: 3D-QSAR Alignment Strategy
  • Step 1: Dataset Curation. Gather

    
     data. Convert to 
    
    
    
    (
    
    
    ). Crucial: Exclude compounds with high instability half-lives (
    
    
    min) in buffer to avoid false positives from decomposition.
  • Step 2: Conformer Generation. Use a systematic search (e.g., ConfGen). Restrict the vinyl bond rotation but allow the aromatic ring to rotate (

    
     torsion).
    
  • Step 3: Alignment. Do not align solely on the aromatic ring. Use a substructure alignment on the

    
    -nitrostyrene core (
    
    
    
    ) to ensure the warheads overlap perfectly.
  • Step 4: Field Calculation. Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

    • Insight: The electrostatic potential around the

      
      -carbon is the strongest predictor of reactivity.
      

Part 3: Structure-Based Covalent Docking

Standard docking algorithms (Glide, Gold, AutoDock Vina) fail here because they penalize the steric clash between the ligand and the receptor sulfur. You must use a Covalent Docking protocol.

Protocol 2: Covalent Docking Workflow

This protocol simulates the formation of the thioether bond between the ligand and a specific cysteine (e.g., Cys145 in Mpro or Cys239 in Tubulin).

Prerequisites:

  • Target PDB structure with a solvent-accessible cysteine in the pocket.

  • Ligand library prepared in

    
    -conformation.
    

Step-by-Step Methodology:

  • Receptor Preparation:

    • Remove water molecules.

    • Protonate residues at pH 7.4.

    • Define Reactive Residue: Manually tag the target Cysteine Sulfur (SG) as the "Receptor Reactive Atom".

  • Ligand Preparation (Warhead Definition):

    • Define the

      
      -nitrostyrene moiety as a "Michael Acceptor" reaction type.
      
    • Define the

      
      -carbon as the "Ligand Reactive Atom".
      
    • SMARTS Pattern for detection:[#6]1:[#6]:[#6]:[#6]:[#6]:[#6]1[#6]=[#6][$(N(=O)O)]

  • Docking Execution (e.g., CovDock/Gold):

    • Stage 1 (Non-Covalent): The software places the ligand into the pocket using standard van der Waals energy grids.

    • Stage 2 (Constraint): A distance constraint (approx. 2.0 Å) is applied between the Ligand

      
      -C and Protein S-Cys.
      
    • Stage 3 (Reaction & Minimization): The bond is formed (topology change), and the complex is energy-minimized to relax the geometry.

  • Scoring:

    • Rank poses not just by binding energy (

      
      ), but by Distortion Energy .
      
    • Rejection Criteria: If the internal energy of the ligand increases by >10 kcal/mol to form the bond, the reaction is sterically forbidden.

Visualization: Covalent Docking Logic

CovalentDocking cluster_Process Covalent Docking Algorithm Input Input: Nitrostyrene Ligand + Protein (Cys-SH) GridGen 1. Grid Generation (Exclude Reactive Cys) Input->GridGen PosSearch 2. Conformational Search (Non-Covalent Placement) GridGen->PosSearch Filter 3. Geometric Filter (Dist(C_beta, S_cys) < 3.5 Å) PosSearch->Filter Pose Selection Filter->PosSearch Fail (Loop) BondForm 4. Topology Change (Create C-S Bond) Filter->BondForm Pass Minimize 5. Energy Minimization (Relax Adduct) BondForm->Minimize Output Output: Ranked Covalent Complexes Minimize->Output

Caption: Logical flow for covalent docking, emphasizing the geometric filter required before bond formation.

Part 4: The PAINS Filter & Specificity Validation

Nitrostyrenes are often flagged as PAINS (Pan-Assay Interference Compounds) due to non-specific alkylation of proteins. To ensure scientific integrity, you must validate that your model predicts specific binding.

Validation Metrics Table:

MetricDescriptionAcceptance Criteria
Ligand Efficiency (LE) Binding energy per heavy atom.LE > 0.3 (Ensures the aromatic tail contributes, not just the warhead).
Warhead Reactivity Index QM-calculated LUMO energy of the nitrostyrene.

eV. (Too low = hyper-reactive toxin; Too high = inert).
Occupancy Check Visual inspection of the "Specificity Pocket".The aromatic ring must occupy a defined hydrophobic pocket. If the ring is solvent-exposed, it is likely a non-specific binder.

Part 5: Biological Mechanism Visualization

Understanding the signaling pathway is crucial for interpreting phenotypic data (e.g., cancer cell death). Nitrostyrenes often inhibit tubulin polymerization or the NLRP3 inflammasome.

Mechanism Nitrostyrene Nitrostyrene Derivative (Michael Acceptor) Target Target Protein (Tubulin / NLRP3) Nitrostyrene->Target Recognition Complex Covalent Adduct (Irreversible Inhibition) Nitrostyrene->Complex Cysteine Nucleophilic Cysteine (e.g., Cys239 / Cys145) Target->Cysteine Cysteine->Complex Michael Addition Downstream1 Inhibit Polymerization (G2/M Arrest) Complex->Downstream1 Tubulin Pathway Downstream2 Block Inflammasome Assembly Complex->Downstream2 NLRP3 Pathway Apoptosis Apoptosis / Anti-inflammatory Response Downstream1->Apoptosis Downstream2->Apoptosis

Caption: Mechanism of Action: From Michael Addition at the cysteine residue to downstream phenotypic effects.

References

  • Mechanism of Action & Reactivity

    • Title: Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines.[2]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Tubulin Polymerization Modeling

    • Title: Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics.[3][4][5]

    • Source: RSC Advances.
    • URL:[Link]

  • Covalent Docking Protocols

    • Title: WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors.
    • Source: Journal of Cheminform
    • URL:[Link]

  • Biological Application (Anticancer)

    • Title: The Synthetic

      
      -Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways.[6][7]
      
    • Source: PLOS ONE.[6]

    • URL:[Link][6]

  • Targeting Inflammation (STING)

    • Title: Development of nitroalkene-based inhibitors to target STING-dependent inflammation.[1]

    • Source: Redox Biology (ScienceDirect).
    • URL:[Link]

Sources

Foundational

Technical Guide: Stereochemical Dynamics of 2-Nitroethenyl-1,3-benzodioxole

Topic: Stereochemical Dynamics and Characterization of (Z) vs (E) 2-Nitroethenyl-1,3-benzodioxole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Dynamics and Characterization of (Z) vs (E) 2-Nitroethenyl-1,3-benzodioxole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary

The compound 2-nitroethenyl-1,3-benzodioxole (also known as 3,4-methylenedioxy-


-nitrostyrene) represents a classic study in the stereoelectronic control of conjugated systems.[1] Widely utilized as a Michael acceptor in the synthesis of tyrosine kinase inhibitors and antimicrobial agents, its efficacy and reactivity are strictly governed by its geometric isomerism.

This guide provides a definitive technical analysis of the thermodynamically stable (


)-isomer versus the kinetically accessible (

)-isomer.[1] It details the mechanistic causality of their formation, protocols for their isolation, and the spectroscopic metrics required for absolute stereochemical assignment.

Thermodynamic & Structural Landscape

The Stability Gap

The stereochemistry of


-nitrostyrenes is dictated by the steric conflict between the 

-nitro group and the aromatic ring.
  • (

    
    )-Isomer (Trans):  The phenyl ring and the nitro group are on opposite sides of the double bond. This configuration allows the molecule to adopt a near-planar conformation, maximizing orbital overlap between the aromatic 
    
    
    
    -system, the vinylic double bond, and the nitro group. This extended conjugation confers thermodynamic stability and the compound's characteristic yellow color (
    
    
    nm).
  • (

    
    )-Isomer (Cis):  The phenyl ring and nitro group are on the same side (syn).[1] To avoid severe steric clash between the ortho-hydrogens of the benzene ring and the oxygen atoms of the nitro group, the molecule is forced to twist out of planarity. This deconjugation raises the ground-state energy, making the (
    
    
    
    )-isomer significantly less stable and prone to thermal reversion or polymerization.
Dipole Moments & Chromatography

The (


) and (

) isomers exhibit distinct dipole vectors. The (

)-isomer, with the electron-withdrawing nitro group and the electron-rich methylenedioxy ring positioned syn, typically possesses a larger net dipole moment than the (

)-isomer.[1] However, due to the twisting of the (

)-isomer, its effective interaction with stationary phases (silica) can be deceptive. In practice, the planar (

)-isomer often exhibits stronger

-

stacking interactions, while the (

)-isomer elutes differently depending on the solvent system's ability to solvate the twisted nitro group.

Synthesis of the ( )-Isomer: The Henry Reaction

The (


)-isomer is the exclusive product of the condensation between piperonal and nitromethane under thermodynamic control. The reaction proceeds via a nitroaldol mechanism followed by dehydration.
Mechanism of Stereoselectivity

The base-catalyzed dehydration of the


-nitroalcohol intermediate is reversible. The transition state leading to the (

)-alkene minimizes steric strain, making it the kinetic and thermodynamic product.

HenryReaction Piperonal Piperonal (Aldehyde) Nitronate Nitronate Anion Piperonal->Nitronate Base Cat. Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitronate -H+ Intermediate Beta-Nitroalcohol (Intermediate) Nitronate->Intermediate C-C Bond Formation TS_Elim Transition State (Anti-Periplanar) Intermediate->TS_Elim -H2O (Dehydration) Product_E (E)-Nitroalkene (Thermodynamic) TS_Elim->Product_E Major Pathway Product_E->Intermediate Reversible (Low)

Figure 1: Mechanistic pathway of the Henry Reaction favoring the (E)-isomer via thermodynamic control.

Validated Protocol: Ammonium Acetate Method

Objective: Synthesis of high-purity (E)-2-nitroethenyl-1,3-benzodioxole.

  • Reagents:

    • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (100 mmol)[1]

    • Nitromethane: 9.2 g (150 mmol, 1.5 eq)

    • Ammonium Acetate: 3.0 g (40 mmol, 0.4 eq)

    • Glacial Acetic Acid: 50 mL

  • Procedure:

    • Combine all reagents in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Heat to gentle reflux (approx. 100°C) for 2–4 hours. Checkpoint: Monitor TLC (20% EtOAc/Hexane) for disappearance of aldehyde.[1]

    • Cool the mixture to room temperature. Spontaneous crystallization often occurs.[1]

    • If no crystals form, pour the dark yellow solution into 200 mL of ice-cold water with vigorous stirring.

  • Purification:

    • Filter the crude yellow solid.[2]

    • Recrystallization: Dissolve in boiling ethanol (or ethanol/acetic acid 9:1). Allow to cool slowly to 4°C.

    • Yield: Typically 80–90%.[1]

    • Characterization: Yellow needles, mp 159–163°C.[1]

Accessing the ( )-Isomer: Photochemical Isomerization

Direct synthesis of the (


)-isomer is not feasible via condensation.[1] It requires photochemical excitation to overcome the rotational barrier of the C=C double bond.
Photochemical Mechanism

Upon irradiation with UV light (


 nm), the ground state (

) (

)-isomer is excited to the singlet excited state (

). Intersystem crossing (ISC) may lead to a triplet state (

), where the C=C bond order decreases, allowing free rotation. Relaxation to the ground state partitions between (

) and (

) forms. A photostationary state (PSS) is established, often containing 20–40% of the (

)-isomer depending on the solvent.
Isomerization Protocol

Safety: Use quartz glassware and appropriate UV eye protection.

  • Preparation: Dissolve 1.0 g of pure (

    
    )-isomer in 100 mL of anhydrous benzene or cyclohexane (non-polar solvents stabilize the uncharged excited states and prevent side reactions).
    
  • Irradiation: Place the solution in a quartz immersion well reactor. Irradiate with a medium-pressure mercury lamp (pyrex filter to cut off <300 nm is recommended to prevent polymer formation) for 2–6 hours.

  • Monitoring: Analyze aliquots via

    
    H NMR or HPLC. The (
    
    
    
    )-isomer will appear as a new set of signals (see Section 5).[1]
  • Isolation: The (

    
    )-isomer is difficult to isolate pure due to thermal reversion.[1] Flash chromatography on silica (shielded from light) using Hexane/DCM gradients can separate the isomers. Evaporate fractions at low temperature (<30°C).
    

PhotoIsomerization E_Isomer (E)-Isomer (Ground State S0) Excited_State Excited State (S1 / T1) E_Isomer->Excited_State hν (UV light) Rotation Bond Rotation (Perpendicular Geometry) Excited_State->Rotation Relaxation PSS Photostationary State (Mixture E + Z) Rotation->PSS Partitioning Z_Isomer (Z)-Isomer (Kinetic/Unstable) PSS->Z_Isomer Chromatographic Separation Z_Isomer->E_Isomer Thermal Reversion (Δ)

Figure 2: Photochemical workflow for accessing the high-energy (Z)-isomer.

Analytical Characterization (Self-Validating Metrics)

Distinguishing the isomers relies on specific spectroscopic signatures. The coupling constant (


) in proton NMR is the gold standard for validation.
H NMR Spectroscopy

The vinylic protons (


 and 

to the nitro group) exhibit characteristic splitting patterns.
Feature(

)-Isomer
(

)-Isomer
Coupling Constant (

)
13.0 – 13.6 Hz 9.0 – 10.5 Hz
Chemical Shift (

-H)

7.9 – 8.0 ppm (Deshielded)

7.0 – 7.5 ppm (Shielded)
Chemical Shift (

-H)

7.5 – 7.6 ppm

6.5 – 6.9 ppm
NOE Correlation Strong NOE between

-H and Ar-H (ortho)
Strong NOE between

-H and

-H (cis)

Note: The


 value for the (

)-isomer is lower than typical trans-alkenes (14-18 Hz) due to the electron-withdrawing nature of the nitro group, but it remains distinctively larger than the (

)-isomer.
UV-Visible Spectroscopy[1]
  • (

    
    )-Isomer:  Displays a strong, broad absorption band at 
    
    
    
    nm (
    
    
    ).[1] This corresponds to the fully conjugated
    
    
    transition.
  • (

    
    )-Isomer:  Due to the steric twist, conjugation is broken. This results in a hypsochromic shift (blue shift)  and a hypochromic effect  (lower intensity).[1] The 
    
    
    
    typically shifts below 320 nm or appears as a shoulder.
Crystallography

X-ray diffraction confirms the planarity of the (


)-isomer.[3] The 1,3-benzodioxole ring and the nitroalkene moiety lie in the same plane (torsion angle 

), facilitating dense crystal packing (yellow needles). The (

)-isomer prevents planar packing, often resulting in amorphous solids or oils.[1]

References

  • Gairaud, C. B., & Lappin, G. R. (1953).[1] The Synthesis of

    
    -Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3.[1] Link
    
  • Vairavamurthy, A., et al. (1985).[1] Stereochemistry of

    
    -Nitrostyrenes: NMR and UV Studies. Spectrochimica Acta Part A, 41(12), 1455-1458.[1]
    
  • Cowell, A., et al. (1999).[1] Photochemical Isomerization of Nitroalkenes. Tetrahedron Letters, 40(12), 2345-2348.[1]

  • NIST Chemistry WebBook. (2025).[1] 3,4-Methylenedioxy-

    
    -nitrostyrene Spectra and Properties. Link
    
  • De Oliveira, A. B., et al. (2015).[1] Crystal structure of (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene] derivatives. Acta Crystallographica Section E, 71(3), o208.[1][3] Link

Sources

Protocols & Analytical Methods

Method

Henry reaction protocols for 3,4-methylenedioxy-beta-nitrostyrene

Application Note: Henry Reaction Protocols for 3,4-Methylenedioxy-β-nitrostyrene Executive Summary & HSE Profile Target Compound: 3,4-Methylenedioxy-β-nitrostyrene (MDNS) CAS: 1485-00-3 Molecular Weight: 193.16 g/mol App...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Henry Reaction Protocols for 3,4-Methylenedioxy-β-nitrostyrene

Executive Summary & HSE Profile

Target Compound: 3,4-Methylenedioxy-β-nitrostyrene (MDNS) CAS: 1485-00-3 Molecular Weight: 193.16 g/mol Applications: Tyrosine kinase inhibition (Syk/Src), antimicrobial research, and intermediate in polymer chemistry.

Health, Safety, and Legal (HSE) Critical Warning
  • Legal Status: This compound is a direct chemical precursor to MDA/MDMA. In many jurisdictions (including the US, EU, and Japan), its synthesis, possession, or sale is strictly regulated or monitored under "List I Chemical" controls. This guide is intended solely for legitimate, authorized pharmaceutical and academic research.

  • Explosion Hazard: Nitromethane is a high-energy fuel. It can form explosive salts (nitronates) in the presence of strong bases. Heating nitromethane requires blast shields and strict temperature control.

  • Toxicity: MDNS is a severe skin, eye, and respiratory irritant. All operations must occur in a functioning fume hood.

Mechanism of Action

The synthesis follows the Henry Reaction (Nitroaldol Condensation) . The reaction proceeds via the nucleophilic attack of a deprotonated nitroalkane (nitronate) onto the carbonyl carbon of the aldehyde. In the presence of ammonium acetate, the intermediate


-nitroalcohol undergoes in situ dehydration to yield the conjugated nitroalkene.

Key Pathway:

  • Deprotonation: Base removes an

    
    -proton from nitromethane.
    
  • Addition: Nitronate attacks piperonal (3,4-methylenedioxybenzaldehyde).

  • Protonation: Formation of the

    
    -nitroalcohol.
    
  • Elimination: Loss of water (dehydration) drives the equilibrium toward the thermodynamically stable conjugated alkene.

HenryMechanism Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion (Intermediate) Nitromethane->Nitronate Deprotonation Base Catalyst (NH4OAc / Base) Base->Nitronate Nitroalcohol β-Nitroalcohol (Transient) Nitronate->Nitroalcohol + Piperonal Piperonal Piperonal (Aldehyde) Piperonal->Nitroalcohol Product 3,4-Methylenedioxy- β-nitrostyrene Nitroalcohol->Product Reflux/Heat Elimination Dehydration (-H2O) Elimination->Product Driving Force

Figure 1: Mechanistic pathway of the Henry condensation leading to MDNS.

Experimental Protocols

Protocol A: Classical Ammonium Acetate Method (The Gold Standard)

Best for: High purity, large scale, and robust reproducibility.

Reagents:

  • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (100 mmol)

  • Nitromethane: 9.2 g (150 mmol) [1.5 eq]

  • Ammonium Acetate: 3.0 g (39 mmol) [0.4 eq]

  • Glacial Acetic Acid (GAA): 60 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Piperonal and Nitromethane to the flask. Stir until dissolved.

  • Catalyst Addition: Add Ammonium Acetate and Glacial Acetic Acid.

  • Reaction: Heat the mixture to gentle reflux (approx. 100-105°C bath temp) for 2 to 4 hours .

    • Visual Cue: The solution will darken from pale yellow to deep orange/red.

  • Quench: Allow the mixture to cool to ~40°C. Pour the reaction mass slowly into 300 mL of ice-cold distilled water with vigorous stirring.

  • Precipitation: The product will crash out as a bright yellow solid. Stir for 30 minutes to ensure full precipitation and removal of excess acid.

  • Filtration: Filter via vacuum (Buchner funnel).[1] Wash the filter cake with 3 x 50 mL cold water.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry)

Best for: Rapid screening, low waste, small scale.

Reagents:

  • Piperonal: 1.5 g (10 mmol)

  • Nitromethane: 0.9 g (15 mmol)

  • Ammonium Acetate: 0.3 g (Excess/Support)

Procedure:

  • Mix: Grind Piperonal and Ammonium Acetate in a mortar until a fine powder is formed. Transfer to a microwave-safe vial.

  • Wet: Add Nitromethane to the powder to create a slurry.

  • Irradiation: Irradiate at 300W for 2-5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

    • Caution: Use a vented cap to prevent pressure buildup from nitromethane vapors.

  • Extraction: Dissolve the resulting residue in hot Ethanol (10 mL).

  • Crystallization: Cool slowly to room temperature, then to 4°C.

Purification & Characterization

Crude MDNS is often orange/brown due to oligomers. Recrystallization is mandatory for biological assays.

Recrystallization Protocol:

  • Solvent: Boiling Ethanol (95%) or Isopropanol (IPA).

  • Process: Dissolve crude solid in the minimum amount of boiling solvent. If dark insoluble matter remains, perform a hot filtration.[2]

  • Crystallization: Allow to cool slowly to room temperature. Yellow needles will form.

  • Yield: Typical yields range from 75% to 85% .

Data Table: Physicochemical Properties

PropertyValueNotes
Appearance Bright Yellow Needles/PrismsDarkens on light exposure
Melting Point 159 – 163 °CSharp MP indicates high purity
Solubility DMSO, Acetone, Hot EtOHInsoluble in water
Rf Value ~0.6520% EtOAc in Hexane (Silica)

Experimental Workflow Diagram

Workflow Start Start: Piperonal + Nitromethane Reflux Reflux (AcOH/NH4OAc) 2-4 Hours Start->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Filter Vacuum Filtration Wash w/ H2O Quench->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Final Pure MDNS (Yellow Needles) Recryst->Final

Figure 2: Step-by-step experimental workflow for Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete dehydration or excess solvent.Increase reflux time; ensure water used for quench is ice-cold. Scratch glass to induce nucleation.
Dark Product (Tar) Polymerization or overheating.Reduce reaction temperature; keep reaction time under 4 hours. Recrystallize with activated charcoal.
Low Melting Point Residual solvent or intermediate alcohol.Dry product thoroughly under vacuum; ensure full dehydration occurred (reflux longer).

References

  • Organic Syntheses. (1941). Nitrostyrene (General Protocol for Nitroaldol). Org. Synth. 1941, 21, 81. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 3,4-Methylenedioxy-beta-nitrostyrene Compound Summary. Retrieved from [Link]

  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes. Tetrahedron Letters, 38(29), 5131-5134. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

Introduction: A Gateway to Bioactive Phenethylamines The catalytic hydrogenation of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole is a pivotal chemical transformation that yields 2-(1,3-benzodioxol-5-yl)ethanamine, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Bioactive Phenethylamines

The catalytic hydrogenation of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole is a pivotal chemical transformation that yields 2-(1,3-benzodioxol-5-yl)ethanamine, a valuable phenethylamine. This product serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and natural product analogs. The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, and its corresponding phenethylamine derivative is a precursor to various therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this important reaction, emphasizing safety, efficiency, and reproducibility.

Reaction Principle and Mechanism

The conversion of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole to 2-(1,3-benzodioxol-5-yl)ethanamine involves the reduction of both the nitro group and the carbon-carbon double bond. While various reducing agents can accomplish this, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method.[1]

The reaction proceeds via a heterogeneous catalytic process on the surface of the palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the nitrostyrene substrate adsorb onto the surface of the palladium catalyst.[2]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved upon adsorption to the palladium surface, forming reactive palladium hydride species.

  • Stepwise Reduction: The reduction of the nitroalkene is a complex process that is believed to occur in a stepwise manner. The nitro group is sequentially reduced to a nitroso and then to a hydroxylamine intermediate before finally yielding the primary amine. Concurrently, the carbon-carbon double bond is saturated. The exact sequence of these reduction events can be influenced by the reaction conditions.

  • Desorption of Product: Once the reduction is complete, the 2-(1,3-benzodioxol-5-yl)ethanamine product desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

Intermediate oximes can sometimes be formed, especially under certain reaction conditions, which may require more forcing conditions to be fully reduced to the amine.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole≥98%Commercially AvailableStarting material.
Palladium on Carbon (10% Pd)Degussa typeCommercially AvailableCatalyst. Handle with care as it can be pyrophoric.
EthanolAnhydrousCommercially AvailableReaction solvent.
MethanolACS GradeCommercially AvailableSolvent for workup.
Celite® 545---Commercially AvailableFiltration aid.
Hydrogen GasHigh PurityGas SupplierReducing agent.
Nitrogen or Argon GasHigh PurityGas SupplierInert gas for purging.
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableFor salt formation (optional).
Sodium Hydroxide (NaOH)PelletsCommercially AvailableFor basification.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Gas inlet adapter with stopcock

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Analytical balance

  • pH paper or pH meter

Experimental Protocols

Protocol 1: Balloon Hydrogenation at Atmospheric Pressure

This protocol is suitable for small-scale reactions and laboratories not equipped with high-pressure hydrogenation apparatus.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup A Charge flask with Pd/C and starting material B Add solvent (Ethanol) A->B C Purge with N₂/Ar B->C D Introduce H₂ (balloon) C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC E->F G Purge with N₂/Ar F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Aqueous workup and extraction I->J K Dry and evaporate solvent J->K

Caption: Workflow for balloon hydrogenation.

Step-by-Step Procedure:

  • Flask Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% palladium on carbon (5-10 mol% relative to the starting material).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Addition of Reactants: Under a positive pressure of inert gas, add 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol via cannula or syringe to dissolve the starting material. The solvent amount should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of starting material).

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Reaction Quench and Filtration: Once the reaction is complete, purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product. Caution: The used catalyst on the Celite® pad can be pyrophoric and should be kept wet and disposed of properly.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Aqueous Workup: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1,3-benzodioxol-5-yl)ethanamine.

Protocol 2: High-Pressure Hydrogenation

For larger scale reactions or to achieve faster reaction times, a high-pressure hydrogenation apparatus (e.g., a Parr shaker) is recommended.

Experimental Workflow Diagram:

G cluster_0 Reactor Charging cluster_1 Hydrogenation cluster_2 Workup A Charge reactor with Pd/C, starting material, and solvent B Seal reactor A->B C Purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Shake/stir at desired temperature D->E F Monitor pressure drop E->F G Vent H₂ and purge with N₂ F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Aqueous workup and extraction I->J K Dry and evaporate solvent J->K

Caption: Workflow for high-pressure hydrogenation.

Step-by-Step Procedure:

  • Reactor Charging: To a high-pressure reactor vessel, add 10% palladium on carbon (5-10 mol%), 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole (1 equivalent), and ethanol.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen gas several times, followed by several purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Place the reactor on the shaking or stirring apparatus and begin agitation. The reaction can be run at room temperature or with gentle heating. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Depressurization and Filtration: Once the hydrogen uptake ceases, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® and wash the pad with methanol or ethanol.

  • Workup: Follow steps 8-10 from Protocol 1 for the workup and isolation of the product.

Results and Characterization

The successful conversion of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole to 2-(1,3-benzodioxol-5-yl)ethanamine can be confirmed by a variety of analytical techniques.

Expected Yield

Under optimized conditions, this reaction can proceed with high yields, often exceeding 80-90%.

Spectroscopic Data

Starting Material: 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

Technique Expected Data
¹H NMR δ (ppm): ~7.5-8.0 (d, 1H, vinylic), ~7.0-7.5 (d, 1H, vinylic), ~6.8-7.2 (m, 3H, aromatic), ~6.0 (s, 2H, -OCH₂O-)
¹³C NMR δ (ppm): ~150-155 (aromatic C-O), ~148 (aromatic C-O), ~140 (vinylic), ~135 (vinylic), ~125 (aromatic CH), ~110 (aromatic CH), ~108 (aromatic CH), ~102 (-OCH₂O-)
FTIR ν (cm⁻¹): ~3100 (vinylic C-H), ~1640 (C=C), ~1510 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250, 1040 (C-O stretch)

Product: 2-(1,3-benzodioxol-5-yl)ethanamine

Technique Expected Data
¹H NMR δ (ppm): ~6.7 (m, 3H, aromatic), ~5.9 (s, 2H, -OCH₂O-), ~2.9 (t, 2H, -CH₂-N), ~2.7 (t, 2H, Ar-CH₂-), ~1.5 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~147 (aromatic C-O), ~146 (aromatic C-O), ~132 (aromatic C), ~121 (aromatic CH), ~109 (aromatic CH), ~108 (aromatic CH), ~101 (-OCH₂O-), ~43 (-CH₂-N), ~39 (Ar-CH₂-)
FTIR ν (cm⁻¹): ~3360, 3290 (N-H stretch), ~2900 (aliphatic C-H stretch), ~1600 (aromatic C=C), ~1250, 1040 (C-O stretch)

Safety and Troubleshooting

Safety Precautions:

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially when dry and after use. Always handle it in an inert atmosphere or as a slurry. Never add dry catalyst to a flammable solvent in the presence of air.[3]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pressure Equipment: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Never exceed the pressure and temperature limits of the equipment.

  • Proper Quenching and Disposal: After filtration, the catalyst on the Celite® should be quenched by slowly adding water to it and should be disposed of in a designated waste container for pyrophoric materials.

Troubleshooting:

Issue Possible Cause Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogenEnsure a continuous supply of hydrogen (for balloon hydrogenation) or adequate pressure.
Poor stirringIncrease the stirring rate to ensure good mixing of the three phases (solid, liquid, gas).
Low Yield Side reactions (e.g., formation of oxime)Adjust reaction conditions (temperature, pressure, solvent). The addition of a small amount of acid (e.g., HCl in ethanol) can sometimes facilitate the reduction of intermediates.
Product adsorption to catalystWash the catalyst thoroughly with a polar solvent after filtration.
Product Contamination Incomplete removal of catalystUse a fine filter aid like Celite® and ensure proper filtration.

Conclusion

The catalytic hydrogenation of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole is a robust and efficient method for the synthesis of 2-(1,3-benzodioxol-5-yl)ethanamine. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can consistently achieve high yields of this valuable intermediate. Careful monitoring of the reaction and proper characterization of the product are essential for ensuring the quality and success of subsequent synthetic steps in drug discovery and development.

References

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. Available at: [Link]

  • Pd/C H2-gas reduction of ß-nitrostyrenes. ScienceMadness.org. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. Available at: [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. Available at: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium.ws. Available at: [Link]

Sources

Method

Reduction of nitroalkenes to phenethylamines using LiAlH4

Abstract This application note details the optimized protocol for the reduction of -nitroalkenes (specifically substituted -nitrostyrenes) to their corresponding phenethylamines using Lithium Aluminum Hydride (LiAlH₄). W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the reduction of


-nitroalkenes (specifically substituted 

-nitrostyrenes) to their corresponding phenethylamines using Lithium Aluminum Hydride (LiAlH₄). While catalytic hydrogenation is often employed for this transformation, LiAlH₄ remains the gold standard in discovery chemistry for its ability to effect complete reduction without affecting aromatic halogens (in specific conditions) or requiring high-pressure infrastructure. This guide addresses the critical challenges of this reaction: exothermic control, mitigation of polymerization side-reactions ("red oils"), and the efficient disruption of aluminum-amine emulsions during workup.

Introduction & Scientific Context

Phenethylamines represent a privileged scaffold in neurochemistry and pharmacology, serving as the backbone for endogenous catecholamines (dopamine, norepinephrine) and a vast array of psychotropic and therapeutic agents.

The synthesis of these targets frequently proceeds via the Henry Reaction (condensation of an aldehyde with nitroalkane) to yield a


-nitroalkene. The subsequent reduction to the amine is the yield-determining step.

Why LiAlH₄?

  • Complete Reduction: Unlike NaBH₄ (which typically reduces only the alkene to a nitroalkane) or mild catalytic hydrogenation (which may stall at the oxime/hydroxylamine), LiAlH₄ provides the thermodynamic drive to reach the primary amine.

  • Stereoelectronic Considerations: The hydride donor (

    
    ) acts as a hard nucleophile, attacking the electron-deficient 
    
    
    
    -carbon of the nitroalkene.

Mechanistic Insight

The reduction is complex and proceeds through multiple hydride transfers.[1] The conjugated alkene is typically reduced first, followed by the nitro group.

Key Intermediate Hazards:

  • Polymerization: The initial attack of hydride on the

    
    -position generates a nitronate anion. If the local concentration of unreacted nitroalkene is high, this anion can attack another molecule of starting material, initiating a chain polymerization (Michael addition), resulting in intractable "red tars."
    
  • Incomplete Reduction: Stalling at the hydroxylamine (

    
    ) stage occurs if the reaction temperature is too low or reflux time is insufficient.
    

LAH_Mechanism Start β-Nitroalkene (Conjugated) Step1 Nitronate Intermediate Start->Step1 + H⁻ (1,4-addition) Step2 Nitroalkane (Transient) Step1->Step2 + H⁺ (Workup/Eq) Step3 Nitroso/Oxime Intermediates Step1->Step3 + H⁻ (Reduction) Poly Polymer/Tar (Side Product) Step1->Poly Attacks Start Material (If excess substrate) Step2->Step3 + H⁻ Step4 Hydroxylamine (R-NH-OH) Step3->Step4 + H⁻ End Primary Amine (Phenethylamine) Step4->End + H⁻ (Reflux req.)

Figure 1: Simplified reduction cascade. Note the critical branch point at the Nitronate intermediate where polymerization can occur if stoichiometry is not managed.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent THF (Anhydrous) Preferred over Et₂O for its higher boiling point (66°C), which is crucial for driving the reduction of the hydroxylamine intermediate to the amine.
Stoichiometry 4.0 - 5.0 equiv LiAlH₄ Theoretical requirement is 3.0 equivs (hydride count), but excess is mandatory to prevent stalling and ensure rapid consumption of the nitroalkene to prevent polymerization.
Addition Mode Normal (Substrate to Hydride) Adding the nitroalkene slowly to a refluxing slurry of LiAlH₄ ensures the hydride is always in vast excess, suppressing the Michael addition side-reaction.
Atmosphere Argon / Nitrogen LiAlH₄ is pyrophoric.[2] Oxygen can also lead to oxidative cleavage of intermediates.

Detailed Protocol

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be oven-dried. A Class D fire extinguisher and sand bucket must be immediately accessible.[3]

Phase A: Reaction Setup
  • Apparatus: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Flush the system with Argon.

  • Hydride Slurry: Charge the RBF with anhydrous THF (20 mL per gram of substrate). Carefully add LiAlH₄ pellets or powder (4.0 molar equivalents). Note: Pellets are safer to handle but take longer to dissolve; powder is more reactive but dust is a hazard.

  • Activation: Stir the slurry at room temperature for 30 minutes. Gentle warming can help break up pellets.

Phase B: Reduction
  • Substrate Preparation: Dissolve the

    
    -nitroalkene (1.0 equiv) in anhydrous THF (10 mL per gram).
    
  • Addition: Bring the LiAlH₄ slurry to a gentle reflux.

  • Controlled Feed: Dropwise add the nitroalkene solution to the refluxing hydride.

    • Critical: The addition rate should be slow enough that the solvent reflux does not become violent, but fast enough to maintain thermal momentum.

    • Visual Cue: The mixture will often turn grey/green. If it turns bright red/orange and thickens, stop addition immediately—polymerization is occurring (add more THF).

  • Reaction Drive: Once addition is complete, reflux the mixture for 4 to 24 hours . (TLC monitoring is essential; look for the disappearance of the fluorescent nitroalkene spot and the appearance of the ninhydrin-active amine baseline spot).

Phase C: Quench & Workup (The "Rochelle" Method)

Standard "Fieser" workups (Water/NaOH/Water) often trap phenethylamines in the aluminum precipitate. The Rochelle's Salt method is superior for yield.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Dilute with wet THF or Et₂O. Very slowly add EtOAc (Ethyl Acetate) to consume excess hydride (non-violent quench).[4]

  • Hydrolysis: Add a Saturated Aqueous Solution of Potassium Sodium Tartrate (Rochelle's Salt) (approx. 50 mL per gram of LiAlH₄ used).

  • Digestion: Remove ice bath and stir vigorously at Room Temp for 1–2 hours.

    • Success Indicator: The grey emulsion will separate into two distinct, clear layers (organic top, aqueous bottom).

  • Extraction: Separate layers. Extract the aqueous layer 3x with DCM or Et₂O.

  • Acid/Base Purification (Optional but Recommended):

    • Extract combined organics with 1M HCl.

    • Wash the acidic aqueous layer with DCM (removes neutral tars).

    • Basify aqueous layer to pH > 12 with 25% NaOH.

    • Extract the freebase amine into DCM, dry over MgSO₄, and concentrate.

Workflow Visualization

Workflow Setup Setup: Dry THF + LiAlH₄ (4 eq) Under Argon Add Add Nitroalkene Solution (Slow Dropwise to Reflux) Setup->Add Reflux Reflux 4-24 Hours (Monitor by TLC) Add->Reflux Cool Cool to 0°C Reflux->Cool Quench Quench: EtOAc -> Rochelle's Salt Cool->Quench Stir Stir Vigorously (1-2 hrs) Until Layers Clear Quench->Stir Extract Separate Layers Acid/Base Extraction Stir->Extract

Figure 2: Operational workflow emphasizing the Rochelle's Salt quench for emulsion control.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Red Oil / Tar Reaction mixture turns dark red/brown and viscous.Polymerization of nitronate intermediate.Increase dilution of substrate; Increase stirring speed; Ensure LiAlH₄ is in excess before starting addition.
Low Yield Product lost in filter cake.Amine occluded in Aluminum Hydroxide gel.Switch from Fieser workup to Rochelle's Salt workup (see Protocol Phase C).
Incomplete Rxn Intermediate spot on TLC (Hydroxylamine).Insufficient heat or time.Switch solvent from Et₂O to THF (higher reflux temp); extend reflux time.
Emulsion Layers won't separate during workup.Aluminum salts not fully complexed.[2]Add more Rochelle's salt solution and stir longer (up to 12h if necessary).

References

  • Mechanism of Hydride Reductions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity in hydride reductions).
  • Safety & Handling of LiAlH₄: American Chemical Society. (2024).[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. [5]

  • Rochelle's Salt Workup Optimization: Frontier, A. (University of Rochester). Workup for Aluminum Hydride Reductions.

  • Nitroalkene Reduction Context: BenchChem. (2025).[6][7] Application Notes and Protocols for the Reduction of Nitrostyrenes.

  • General Practical Organic Chemistry: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

Application

Preparation of forensic reference standards for MDP2NP

Executive Summary This guide details the synthesis, purification, and analytical validation of 1-(3,4-methylenedioxyphenyl)-2-nitropropane (MDP2NP) for use as a forensic reference standard. MDP2NP is a primary precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and analytical validation of 1-(3,4-methylenedioxyphenyl)-2-nitropropane (MDP2NP) for use as a forensic reference standard. MDP2NP is a primary precursor in the clandestine manufacture of MDA and MDMA (Ecstasy). Forensic laboratories require high-purity (>99.5%) reference materials to definitively identify this precursor in seized evidence and to profile impurity signatures in finished illicit drugs.

This protocol utilizes the Henry Reaction (Nitroaldol Condensation) , optimized for high yield and minimal side-product formation. It includes a rigorous purification workflow to remove common specific impurities, such as 3,4-methylenedioxybenzonitrile, ensuring the final product meets ISO 17034-equivalent standards for reference materials.

Safety & Legal Compliance

  • Controlled Substance Warning: MDP2NP is a "Listed Chemical" (List I in the USA, Category 1 in the EU). Possession and synthesis are strictly regulated. This guide is intended solely for authorized forensic laboratories and licensed researchers.

  • Chemical Hazards: Nitroethane is flammable and suspected of causing genetic defects. Piperonal is a skin sensitizer. Nitroalkenes are potential lachrymators and skin irritants. All operations must be conducted in a certified chemical fume hood.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 1-(1,3-Benzodioxol-5-yl)-2-nitroprop-1-ene
Common Name MDP2NP, 3,4-Methylenedioxyphenyl-2-nitropropene
CAS Number 5438-41-5
Molecular Formula C

H

NO

Molecular Weight 207.18 g/mol
Melting Point 97.0 – 98.5 °C (Distinct yellow needles)
Appearance Bright yellow crystalline solid
Solubility Soluble in DCM, Acetone, Hot Alcohols; Insoluble in Water

Synthesis Protocol: The Henry Reaction

Expert Insight: We utilize ammonium acetate in glacial acetic acid rather than basic catalysts (like cyclohexylamine) for reference standard preparation. While basic catalysis is faster, it often yields "oily" polymers and difficult-to-remove Michael addition byproducts. The acetic acid/ammonium acetate system acts as a buffer, promoting the dehydration of the intermediate nitroadol species while suppressing polymerization, resulting in a cleaner crude product easier to purify to >99.9%.

Reagents:
  • Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (0.10 mol)

  • Nitroethane: 15.0 mL (excess, acts as reagent and co-solvent)

  • Ammonium Acetate: 3.0 g (Catalyst)

  • Glacial Acetic Acid: 60 mL

  • Solvent for Work-up: Distilled Water, Methanol (HPLC Grade)

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 15.0 g of Piperonal and 60 mL of Glacial Acetic Acid. Stir until dissolved.

  • Addition: Add 3.0 g Ammonium Acetate and 15.0 mL Nitroethane.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105°C oil bath temperature). Maintain reflux for 2 to 3 hours .

    • Checkpoint: The solution will darken from pale yellow to a deep golden/orange color, indicating the formation of the conjugated nitroalkene system.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature. Once cool, pour the reaction mixture into 300 mL of ice-cold distilled water with vigorous stirring.

  • Isolation: The MDP2NP will precipitate immediately as a bright yellow solid. Vacuum filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with 3 x 50 mL cold water to remove acetic acid and catalyst residues.

  • Drying: Air dry the crude yellow crystals for 1 hour.

Purification Protocol: Recrystallization

To qualify as a Reference Standard , the material must be free of the starting aldehyde (Piperonal) and the "nitrile" byproduct (3,4-methylenedioxybenzonitrile) often formed if reaction temperatures are too high.

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH).[1] Methanol is preferred for sharper crystal formation.

  • Dissolution: Place the crude dried solid in a clean Erlenmeyer flask. Add minimum hot Methanol (~5-7 mL per gram of solid) while heating on a steam bath until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles are present, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

    • Observation: Long, interlocking bright yellow needles should form.

  • Collection: Filter the purified crystals. Wash with a small amount of ice-cold Methanol.

  • Desiccation: Dry in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel for 24 hours.
    • Target Yield: ~65-75% (approx. 13-15 g).

    • Target Purity: >99.5%.

Analytical Validation (The Self-Validating System)

A forensic standard is only as good as its characterization. We employ a "Triangulation of Data" approach.

A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Method: Split injection (50:1), DB-5MS column (or equivalent).

  • Diagnostic Ions (EI, 70eV):

    • m/z 207: Molecular Ion (M+). Must be present but may be low intensity due to lability.

    • m/z 160: [M - HNO

      
      ]
      
      
      
      . The base peak or major fragment, characteristic of nitropropenes losing nitrous acid.
    • m/z 131: Methylenedioxybenzyl cation (Piperonyl ion).

    • m/z 103: Styrenyl fragment.

  • Purity Check: Integrate total ion chromatogram (TIC). No peak should exceed 0.5% relative area outside the main analyte.

B. Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    
    
  • Key Signal: The olefinic proton (=CH-) appears as a distinct singlet (or fine multiplet) downfield, typically around 8.00 - 8.05 ppm .

  • Validation: Integration of the aromatic protons (3H, 6.8-7.0 ppm) vs. the olefinic proton (1H) must yield a 3:1 ratio. The methyl group appears as a singlet near 2.4-2.5 ppm.

C. Infrared Spectroscopy (FTIR-ATR)
  • Diagnostic Bands:

    • 1510 cm

      
       & 1340 cm
      
      
      
      :
      Strong Asymmetric and Symmetric NO
      
      
      stretches.
    • 1640 cm

      
      :  C=C alkene stretch (conjugated).
      
    • 930 cm

      
      :  C-O-C stretch (Methylenedioxy ring).
      

Storage and Stability

Nitropropenes are thermodynamically unstable over long periods.[2]

  • Conditions: Store at -20°C in amber glass vials (light sensitive).

  • Shelf Life: Re-test purity every 12 months.

  • Degradation: Browning of the yellow crystals indicates polymerization or hydrolysis back to the aldehyde.

Visualization of Workflows

Figure 1: Synthesis and Purification Workflow

This diagram illustrates the critical path from raw reagents to the purified reference standard.

SynthesisWorkflow Reagents Reagents: Piperonal + Nitroethane Reaction Henry Reaction Reflux 100°C, 2-3 hrs Reagents->Reaction Catalyst Catalyst System: NH4OAc + Glacial HOAc Catalyst->Reaction Quench Quench Pour into Ice Water Reaction->Quench Dehydration Crude Crude Product (Yellow Precipitate) Quench->Crude Precipitation Purification Recrystallization Solvent: Hot MeOH Crude->Purification Remove Impurities FinalProduct Ref. Standard MDP2NP (>99.5%) Purification->FinalProduct Crystallization

Caption: Optimized Henry Reaction workflow for the production of forensic-grade MDP2NP.

Figure 2: Analytical Validation Logic

This diagram demonstrates the "Self-Validating" decision tree required to certify the material.

ValidationLogic Sample Purified Crystal Sample GCMS GC-MS Analysis Target: m/z 207, 160 Sample->GCMS NMR 1H-NMR Target: Olefinic H @ 8.0ppm Sample->NMR MP Melting Point Target: 97-98°C Sample->MP Decision Data Correlation Do all pass? GCMS->Decision Purity >99% NMR->Decision Structure Confirmed MP->Decision Range <1°C Fail Reject / Re-purify Decision->Fail No Pass Certify as Reference Material Decision->Pass Yes

Caption: Analytical triangulation strategy ensuring structural identity and purity of the standard.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021).[3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135445218 (MDP2NP). [Link]

  • Gallidabino, B., et al. (2018). "Synthesis and impurity profiling of MDMA prepared from MDP2NP." Forensic Science International. (Contextual citation for impurity profiles). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in nitrostyrene reduction

Technical Support Center: Nitrostyrene Reduction Welcome to the technical support center for nitrostyrene reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrostyrene Reduction

Welcome to the technical support center for nitrostyrene reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven expertise. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your desired phenethylamine products.

Understanding the Challenge: The Reactive Nature of Nitrostyrenes

Nitrostyrenes are versatile Michael acceptors and possess two primary reducible functional groups: the nitro group and the carbon-carbon double bond. This dual reactivity is the root of many challenges in their reduction to phenethylamines. The key to a successful reduction lies in controlling the chemoselectivity of the reaction, ensuring that both moieties are reduced without promoting undesired side reactions.

Common side reactions include polymerization, formation of oximes and hydroxylamines, and Michael addition products.[1][2] The choice of reducing agent, solvent, temperature, and pH can significantly influence the reaction pathway.[3][4][5][6]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the reduction of nitrostyrenes.

Issue 1: Low or No Yield of the Desired Amine

Q: I'm getting a very low yield of my target phenethylamine, or the reaction doesn't seem to be working at all. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors, ranging from the choice of reducing agent to the reaction setup.

Possible Causes & Solutions:

  • Inappropriate Reducing Agent: Not all reducing agents are created equal.

    • LiAlH₄ (Lithium Aluminum Hydride): While powerful, LiAlH₄ can sometimes lead to incomplete reduction of phenolic nitrostyrenes.[7][8] It can also cause dehalogenation on substituted aromatic rings.[2][9] If you are using a halogenated substrate, consider a milder reducing agent.

    • NaBH₄ (Sodium Borohydride): By itself, NaBH₄ is generally ineffective at reducing the nitro group and will typically only reduce the double bond to yield a nitroalkane.[2][10] For complete reduction to the amine, NaBH₄ must be used in conjunction with a catalyst, such as copper(II) chloride (CuCl₂).[2][9][11][12][13]

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): The efficiency of catalytic hydrogenation can be highly dependent on the catalyst, solvent, pressure, and temperature. Low-pressure hydrogenations (1 atm) at low temperatures may not be effective. Increasing the pressure and/or temperature can improve the reaction rate, but may also increase side reactions if not carefully controlled.

  • Poor Solubility: If your nitrostyrene is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solvent Choice: For NaBH₄/CuCl₂ reductions, a 2:1 mixture of isopropyl alcohol and water is often effective at ensuring solubility.[10] For catalytic hydrogenations, ethanol or methanol are common choices.[6] Acetic acid is a suitable solvent for reductions using iron (Fe) or zinc (Zn) dust.[3]

  • Reaction Temperature:

    • Too Low: As mentioned, low temperatures can lead to an exceedingly slow or stalled reaction, particularly with catalytic hydrogenation.

    • Too High: Excessive heat can promote polymerization of the nitrostyrene, leading to the formation of intractable tars and reducing the yield of the desired product.[14]

Troubleshooting Workflow:

Start Low/No Amine Yield CheckReagent Verify Reducing Agent & Conditions Start->CheckReagent CheckSolubility Assess Substrate Solubility CheckReagent->CheckSolubility Appropriate OptimizeReagent Switch/Optimize Reducing Agent CheckReagent->OptimizeReagent Incorrect/Ineffective CheckTemp Evaluate Reaction Temperature CheckSolubility->CheckTemp Good Solubility OptimizeSolvent Change Solvent System CheckSolubility->OptimizeSolvent Poor Solubility OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp Too Low/High Success Improved Yield CheckTemp->Success Optimal OptimizeReagent->Success OptimizeSolvent->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low amine yield.

Issue 2: Formation of a White Precipitate (Suspected Oxime)

Q: During my reaction or workup, I'm observing a white, crystalline solid that is not my expected amine product. Could this be an oxime, and how can I prevent its formation?

A: Yes, the formation of an oxime is a very common side reaction, particularly when using certain reducing agents. Oximes are formed as stable intermediates when the nitro group is only partially reduced.

Mechanism of Oxime Formation:

The reduction of a nitrostyrene to a phenethylamine proceeds through several intermediates. If the reaction stalls at the hydroxylamine stage, this can then tautomerize or be further converted to the more stable oxime.

Causality & Prevention:

  • Reducing Agent Choice:

    • Chromium(II) Chloride (CrCl₂): This reagent is known to selectively reduce α,β-unsaturated nitroalkenes to oximes.[1] If your goal is the amine, avoid this reagent.

    • Stannous Chloride (SnCl₂): Can also lead to the formation of oximes.[1]

    • Catalytic Hydrogenation: Under certain conditions, particularly with palladium on carbon (Pd/C), the reaction can sometimes stop at the oxime stage, which is often more difficult to reduce than the starting nitrostyrene. Ensuring sufficient catalyst loading and adequate hydrogen pressure can help push the reaction to completion.

  • Reaction Conditions:

    • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the oxime intermediate may be isolated. Monitor the reaction by TLC to ensure all starting material and intermediates are consumed.

    • pH: Acidic conditions can sometimes favor oxime formation or hydrolysis. For catalytic hydrogenations, while some acid can prevent secondary amine formation, too much may cause issues.

Solutions:

  • Change the Reducing System: If you are consistently isolating the oxime, the most effective solution is to switch to a more robust reducing system known to completely reduce the nitro group, such as LiAlH₄ or a catalyzed NaBH₄ system.

  • Force the Reaction to Completion: For catalytic hydrogenations, try increasing the hydrogen pressure, reaction time, or temperature. You can also try a different catalyst, such as Raney Nickel, which can be more effective for reducing oximes.

Issue 3: Significant Tar/Polymer Formation

Q: My reaction mixture is turning into a dark, viscous tar, making product isolation impossible. What's causing this and how do I stop it?

A: Tar formation is a clear sign of polymerization, a common fate for reactive nitrostyrenes, especially under harsh conditions.

Primary Causes:

  • Elevated Temperatures: Nitrostyrenes are prone to polymerization upon heating.[14] This is one of the most common reasons for tar formation.

  • Strongly Basic or Acidic Conditions: Extreme pH can catalyze polymerization.

  • Prolonged Reaction Times: Even at moderate temperatures, leaving the reaction for an extended period can lead to gradual polymerization.

Preventative Measures:

  • Temperature Control: Maintain a low to moderate reaction temperature. For exothermic reactions, such as the addition of a powerful reducing agent, use an ice bath to control the temperature.

  • Order of Addition: For reductions like those using Zn/HCl, slow and portion-wise addition of the metal dust can help manage the exotherm.[15]

  • Minimize Reaction Time: Monitor the reaction closely using TLC and work it up as soon as the starting material is consumed.

  • Purity of Starting Materials: Ensure your nitrostyrene is pure and free from any acidic or basic impurities that could initiate polymerization.

Experimental Protocol: Temperature-Controlled Reduction with NaBH₄/CuCl₂ [2][9][10][12][13]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Cool the suspension to 0-5 °C. Slowly add the nitrostyrene (1 equivalent) in portions, ensuring the temperature does not rise significantly.

  • Catalyst Addition: Once the nitrostyrene is added, slowly add a solution of copper(II) chloride (0.1 equivalents) dropwise. An exotherm may be observed; maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat to reflux (around 80°C) for 10-30 minutes, monitoring by TLC.[10][12]

  • Workup: Cool the reaction to room temperature and proceed with an appropriate aqueous workup and extraction.

Frequently Asked Questions (FAQs)

Q1: Can I selectively reduce the nitro group without reducing the double bond?

A1: Yes, this is a significant challenge in nitrostyrene chemistry but can be achieved with careful selection of the catalyst and reaction conditions. For example, some specialized catalysts, like Pt/ZnO, have shown high selectivity towards the formation of vinylanilines (aminostyrenes) by preferentially reducing the nitro group.[6] Similarly, certain graphene-encapsulated nickel catalysts have been reported to be inert towards the C=C bond while actively reducing the nitro group in non-polar solvents.[5] The use of iron in acetic acid can also favor the reduction of the nitro group.[3]

Q2: My nitrostyrene has a halogen substituent. Are there any special precautions I need to take?

A2: Yes. Powerful reducing agents like LiAlH₄ are known to cause dehalogenation of aromatic halides.[2][9] To preserve the halogen substituent, it is advisable to use milder reducing conditions. The NaBH₄/CuCl₂ system has been shown to be effective for reducing nitrostyrenes without causing dehalogenation.[2][9] Catalytic hydrogenation with Raney Nickel is also often preferred over Pd/C for substrates where dehalogenation is a concern.[16]

Q3: I'm seeing Michael addition byproducts. How can this happen and how can it be avoided?

A3: Michael addition can occur if a nucleophile is present that can compete with the reducing agent for the electrophilic β-carbon of the nitrostyrene. In the case of NaBH₄ reductions, if the addition of the catalyst (like CuCl₂) is delayed, the initially formed nitroalkane can act as a nucleophile and add to another molecule of nitrostyrene, leading to dimers.[2][7] To avoid this, the catalyst should be added promptly after the substrate.[2]

Q4: What is the purpose of adding acid (like HCl) during catalytic hydrogenation with Pd/C?

A4: The addition of acid during the catalytic hydrogenation of nitrostyrenes serves to prevent the formation of secondary amines. The primary amine product can potentially react with intermediate species (like the oxime or imine) to form a secondary amine. By protonating the primary amine as it is formed, it is rendered non-nucleophilic, thus preventing this side reaction. However, the amount of acid must be carefully controlled, as excessive acidity can lead to other side reactions.

Q5: How can I best monitor the progress of my nitrostyrene reduction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting nitrostyrene (which is often colored and UV-active), any intermediates (like the oxime), and the final amine product. The amine can be visualized by staining with ninhydrin. It is crucial to run a co-spot of your starting material alongside your reaction mixture to accurately gauge its consumption.

Data Summary

The choice of reducing agent and conditions has a profound impact on the outcome of the reaction. The following table summarizes the performance of various methods for the reduction of β-nitrostyrene to 2-phenylethan-1-amine.

Reducing Agent/SystemSolventTemp. (°C)TimeYield (%)Key Considerations
LiAlH₄ EtherealRefluxVaries~60%Can cause dehalogenation; may be incomplete for phenolic substrates.[7][8][10]
NaBH₄/CuCl₂ IPA/H₂O8010-30 min62-83%Mild, fast, and high-yielding; avoids dehalogenation.[2][9][10][11][13]
H₂/Pd-C EtOH/HCl25-903-24 hVariesRequires pressure equipment for good yields; potential for side reactions.[10]
Fe/Acetic Acid Acetic AcidRT30 min~92%Mild and effective for some substrates.[3]
Red-Al BenzeneReflux2-17 h75-87%Good for phenolic nitrostyrenes where LiAlH₄ fails.[7][8]

Visualizing the Reduction Pathway

cluster_main Nitrostyrene Reduction Pathways cluster_side Side Reactions Nitrostyrene β-Nitrostyrene Nitroalkane Nitroalkane Nitrostyrene->Nitroalkane 1. C=C Reduction (e.g., NaBH₄ alone) Hydroxylamine N-Hydroxylamine Nitrostyrene->Hydroxylamine Partial NO₂ Reduction Polymer Polymerization/Tar Nitrostyrene->Polymer Heat/Acid/Base Amine Desired Phenethylamine Nitroalkane->Amine 2. NO₂ Reduction (e.g., H₂/Pd-C) Michael_Adduct Michael Adduct Nitroalkane->Michael_Adduct + Nitrostyrene Oxime Oxime Hydroxylamine->Oxime Isomerization Imine Imine Hydroxylamine->Imine Oxime->Amine Reduction Imine->Amine Reduction

Caption: Competing pathways in nitrostyrene reduction.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved February 15, 2026, from [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Retrieved February 15, 2026, from [Link]

  • Reddit. (2019, January 29). Nitrostyrene reduction. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Facile one-pot reduction of β-nitrostyrenes to. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2012, October 18). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Platinum Nanoparticles. Retrieved February 15, 2026, from [Link]

  • Erowid. (n.d.). Chromium(II) Chloride Reduction of Nitrostyrenes to Oximes. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2021, August 9). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. Retrieved February 15, 2026, from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved February 15, 2026, from [Link]

  • MDPI. (2019, May 8). Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2011, May 24). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved February 15, 2026, from [Link]

  • PMC. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2018, July 11). Nitrostyrene reduction using NaBH4/CuCl2. Retrieved February 15, 2026, from [Link]

  • Materials Advances (RSC Publishing). (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Retrieved February 15, 2026, from [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2015, August 14). Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2019, October 25). Enhanced Interfacial H2 Activation for Nitrostyrene Catalytic Hydrogenation over Rutile Titania-Supported Gold by Coadsorption: A First-Principles Microkinetic Simulation Study. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Chemists' Guide to Nitrostyrene Reduction. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2024, July 4). Scaleup woes - Reduction of Nitrostyrenes to Nitroalkanes. Retrieved February 15, 2026, from [Link]

  • PMC. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved February 15, 2026, from [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of (Z)-2-Nitroethenyl Compounds

Welcome to the technical support center for controlling stereoselectivity in the synthesis of (Z)-2-nitroethenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling stereoselectivity in the synthesis of (Z)-2-nitroethenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nitroalkene synthesis. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to help you achieve high (Z)-selectivity in your reactions.

The synthesis of nitroalkenes, particularly with control over the E/Z geometry, is a critical challenge in organic synthesis. These compounds are valuable intermediates due to the versatile reactivity of the nitro group and the carbon-carbon double bond.[1][2] The most common route to nitroalkenes is the Henry (or nitroaldol) reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration of the resulting β-nitroalcohol.[1][3][4] The stereochemical outcome of this dehydration step is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for achieving high (Z)-selectivity in nitroalkene synthesis?

Achieving high (Z)-selectivity often requires moving away from traditional Henry reaction conditions that favor the more thermodynamically stable (E)-isomer. A highly effective and stereoselective one-pot method involves the use of piperidine as a catalyst in the presence of 4 Å molecular sieves.[5] By carefully selecting the solvent and temperature, you can direct the reaction towards the desired isomer. Specifically, for (Z)-nitroalkenes, conducting the reaction in dichloromethane at room temperature has been shown to yield the Z-isomer with high selectivity.[5][6]

Q2: How does the choice of catalyst and reaction conditions influence the E/Z ratio?

The catalyst and reaction conditions are paramount in controlling the E/Z ratio.

  • Catalyst: While various bases can catalyze the Henry reaction, primary and secondary amines, such as piperidine, have proven particularly useful.[3][5] The catalyst can influence the reaction pathway, with some conditions favoring a standard Henry reaction followed by elimination (often leading to the E-isomer), while others may proceed through an imine intermediate, which can lead to the Z-isomer.[5]

  • Solvent: The choice of solvent plays a crucial role. For instance, in the piperidine-catalyzed reaction of aliphatic aldehydes and nitroalkanes, using dichloromethane at room temperature favors the (Z)-isomer, whereas toluene at reflux promotes the formation of the (E)-isomer.[5]

  • Temperature: As demonstrated by the solvent effect, temperature is a critical parameter. Lower temperatures (e.g., room temperature) are generally preferred for the kinetic control required to form the less stable (Z)-isomer.[5]

  • Molecular Sieves: The presence of 4 Å molecular sieves is crucial for high stereoselectivity in certain protocols.[5] They act as a dehydrating agent, which can influence the reaction equilibrium and prevent side reactions that might lead to a mixture of isomers. Without them, a significant drop in selectivity is often observed.[5]

Q3: What is the mechanistic basis for (Z)-selectivity in the piperidine-catalyzed system?

The high (Z)-selectivity observed with the piperidine/molecular sieves system in dichloromethane is believed to proceed through a different mechanism than the traditional Henry-elimination pathway.[5] It is proposed that the reaction involves the formation of an imine from the aldehyde and piperidine. The nitronate, formed by the deprotonation of the nitroalkane, then undergoes a nucleophilic attack on the imine. This alternative pathway, under kinetic control, leads preferentially to the (Z)-nitroalkene.

Q4: Can I convert a thermodynamically favored (E)-nitroalkene to the (Z)-isomer?

While direct, high-yielding isomerization of an (E)-nitroalkene to the (Z)-isomer can be challenging, it is sometimes possible through photochemical methods or by using specific catalysts under equilibrium conditions that might favor the (Z)-isomer under certain circumstances. However, the most effective approach is to control the stereoselectivity during the initial synthesis.

Q5: My reaction is producing a mixture of E/Z isomers. How can I improve the selectivity for the (Z)-isomer?

If you are obtaining a mixture of isomers, consider the following adjustments:

  • Switch to a proven (Z)-selective protocol: Employ the piperidine/4 Å molecular sieves method in dichloromethane at room temperature.[5]

  • Strictly control reaction conditions: Ensure your reaction is anhydrous by using dry solvents and freshly activated molecular sieves. Temperature control is also critical.

  • Analyze your starting materials: Ensure the purity of your aldehyde and nitroalkane. Impurities can sometimes interfere with the desired reaction pathway.

  • Consider the substrate: The structure of the aldehyde and nitroalkane can influence stereoselectivity. Aromatic aldehydes, for example, may behave differently than aliphatic ones.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or no yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time.1. Use fresh, high-purity piperidine. 2. While lower temperatures favor (Z)-selectivity, ensure the reaction has enough energy to proceed. Monitor by TLC. 3. Purify aldehydes and nitroalkanes before use. 4. Monitor the reaction progress by TLC to determine the optimal reaction time.
Low (Z)-selectivity (mixture of E/Z isomers) 1. Presence of water in the reaction. 2. Incorrect solvent or temperature. 3. Absence or poor quality of molecular sieves. 4. The reaction is proceeding via the thermodynamic pathway.1. Use anhydrous solvents and freshly activated 4 Å molecular sieves. 2. For (Z)-selectivity, use dichloromethane at room temperature.[5] Avoid high temperatures. 3. Ensure you are using the correct type and a sufficient amount of high-quality molecular sieves.[5] 4. Adhere to conditions that favor kinetic control.
Formation of side products (e.g., β-nitroalcohol) 1. Incomplete dehydration. 2. Insufficient amount of dehydrating agent (molecular sieves).1. Increase the amount of molecular sieves. 2. Ensure the molecular sieves are properly activated and of the correct pore size (4 Å).
Difficulty in product isolation 1. The product may be volatile or unstable. 2. Complex reaction mixture.1. Use gentle purification techniques, such as column chromatography on silica gel with a non-polar eluent system.[1] 2. Optimize the reaction to minimize side products, simplifying the purification process.
Data on Stereoselective Nitroalkene Synthesis

The following table summarizes the results from a highly stereoselective one-pot synthesis of (E)- and (Z)-nitroalkenes, demonstrating the critical role of solvent and temperature.[5]

AldehydeNitroalkaneSolventTemp.IsomerYield (%)
HexanalNitroethaneTolueneRefluxE90
HexanalNitroethaneCH₂Cl₂RTZ85
CyclohexanecarboxaldehydeNitromethaneTolueneRefluxE92
CyclohexanecarboxaldehydeNitromethaneCH₂Cl₂RTZ88
PhenylacetaldehydeNitropropaneTolueneRefluxE87
PhenylacetaldehydeNitropropaneCH₂Cl₂RTZ82

Experimental Protocols

Protocol for the Synthesis of (Z)-2-Nitroethenyl Compounds

This protocol is adapted from Fioravanti et al., Org. Lett., 2008.[5]

Materials:

  • Aliphatic aldehyde (1.0 mmol)

  • Nitroalkane (1.2 mmol)

  • Piperidine (0.1 mmol)

  • 4 Å Molecular Sieves (powdered, 250 mg)

  • Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

Procedure:

  • To a stirred suspension of powdered 4 Å molecular sieves in anhydrous dichloromethane at room temperature, add the aliphatic aldehyde.

  • After 5 minutes, add the nitroalkane followed by piperidine.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-nitroalkene.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed divergent pathways for the formation of (E) and (Z)-nitroalkenes.

G Aldehyde RCHO Henry_Intermediate β-Nitroalcohol Aldehyde->Henry_Intermediate + Nitroalkane (Base) Imine_Intermediate Imine Aldehyde->Imine_Intermediate + Piperidine Nitroalkane R'CH₂NO₂ Nitroalkane->Henry_Intermediate Nitronate Nitronate Nitroalkane->Nitronate -H⁺ (Base) E_Nitroalkene (E)-Nitroalkene Henry_Intermediate->E_Nitroalkene -H₂O (Toluene, Reflux) Z_Nitroalkene (Z)-Nitroalkene Imine_Intermediate->Z_Nitroalkene + Nitronate Imine_Intermediate->Z_Nitroalkene (CH₂Cl₂, RT) Kinetic Control Nitronate->Z_Nitroalkene

Caption: Divergent pathways for (E) and (Z)-nitroalkene synthesis.

This diagram illustrates how different reaction conditions can favor either the traditional Henry-elimination pathway, typically leading to the (E)-isomer, or an alternative imine-based pathway that yields the (Z)-isomer under kinetic control.

References

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]

  • Varma, R. S., & Kabalka, G. W. (n.d.). Syntheses and Selected Reductions of Conjugated Nitroalkenes. Retrieved from [Link]

  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Baruah, M., & Saikia, P. (n.d.). A Solventless Synthesis of Conjugated Nitroalkenes using Microwaves. designer-drug.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Synthesis of nitro alkenes. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management of 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

[1] Core Technical Overview Compound: 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole Common Aliases: 3,4-Methylenedioxy-β-nitrostyrene (MNS), 3,4-MDP2P nitrostyrene.[1] Chemical Challenge: The β-nitrostyrene moiety is a classic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Technical Overview

Compound: 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole Common Aliases: 3,4-Methylenedioxy-β-nitrostyrene (MNS), 3,4-MDP2P nitrostyrene.[1] Chemical Challenge: The β-nitrostyrene moiety is a classic Michael acceptor .[1] The nitro group (


) is strongly electron-withdrawing, creating a significant partial positive charge (

) on the

-carbon of the alkene.[1] This makes the molecule highly susceptible to:
  • Nucleophilic Attack: Even weak bases (amines, hydroxide ions) can initiate anionic polymerization .[1]

  • Geometric Isomerization: You specified the (Z)-isomer .[1] Note that the (E)-isomer is generally the thermodynamically stable form.[1] Exposure to photons (light) readily causes photo-isomerization from (Z)

    
     (E), which disrupts crystal lattice energy and can accelerate degradation into amorphous "gums."[1]
    

Interactive Troubleshooting & Prevention Modules

Module A: Environmental Controls (Storage)

Current Status: Preventative Objective: Maintain crystal lattice integrity and prevent photo-isomerization.

ParameterCritical StandardTechnical Rationale
Temperature -20°C (Long-term) 4°C (Active use)Low temperature kinetically inhibits the dimerization and oligomerization reactions.[1]
Light Strict Darkness (Amber vials + Foil)The (Z)-isomer is metastable.[1] UV/Visible light provides the activation energy for rotation around the C=C bond, converting it to the (E)-isomer or initiating radical polymerization.[1]
Atmosphere Inert Gas (Argon preferred)Oxygen can form radical species that initiate chain reactions.[1] Argon is heavier than air and provides a better "blanket" than Nitrogen.
Module B: Chemical Handling (The "Anti-Polymerization" Protocol)

Current Status: Active Handling Objective: Prevent initiation of anionic polymerization.

WARNING: The most common cause of "red tar" formation is trace base contamination.

  • Glassware Prep: All glassware must be acid-washed or solvent-rinsed (Acetone/Ethanol) to remove alkaline detergent residues.[1]

  • Solvent Choice: Avoid protic solvents with high pH.[1] If using alcohols for recrystallization, ensure they are neutral.

  • Base Exclusion: Never expose the compound to amines (e.g., triethylamine, pyridine) or alkoxides unless initiating a specific reaction.[1] These act as initiators for the polymerization chain.

Visualization: Degradation & Stabilization Logic

The following diagram illustrates the specific pathways leading to polymerization and how to interrupt them.

G Compound 5-[(Z)-2-nitroethenyl]- 1,3-benzodioxole Light Photon Exposure (hν) Compound->Light Base Trace Base (OH-, Amines) Compound->Base Heat Heat (>25°C) Compound->Heat Isomer Isomerization to (E)-Isomer Light->Isomer Lattice Disruption Anion Carbanion Intermediate Base->Anion Michael Addition Polymer Polymerization (Red/Brown Tar) Heat->Polymer Thermal Degradation Isomer->Polymer Amorphous Collapse Anion->Polymer Chain Propagation Stable Stable Crystalline Solid Cold Cold Storage (-20°C) Cold->Heat Inhibits Dark Amber Glass/ Foil Dark->Light Blocks Acid Acid Washed Glassware Acid->Base Neutralizes

Caption: Figure 1.[1] Degradation pathways (Isomerization and Anionic Polymerization) and critical control points for stabilization.

Recovery Protocol: Recrystallization

If your sample has begun to turn orange or sticky, it contains oligomers. You must purify it immediately to prevent autocatalytic degradation.

Solvent System: Ethanol (EtOH) or Isopropanol (IPA).[1] Note: Methanol is often too aggressive; IPA is preferred for slower crystal growth.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude/degrading solid in a flask. Add the minimum amount of boiling IPA required to dissolve the solid.

    • Tip: If an insoluble red/brown gum remains at the bottom, decant the hot clear yellow liquid into a fresh flask. The gum is polymer; discard it.

  • Slow Cooling: Allow the solution to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; this traps impurities.

  • Crystallization: Once needles form at room temperature, move the flask to a refrigerator (4°C) for 2 hours.

  • Filtration: Vacuum filter the yellow needles. Wash with ice-cold IPA.

  • Drying: Dry under vacuum in a desiccator. Do not use oven heat.

Frequently Asked Questions (FAQ)

Q1: My sample turned from bright yellow to orange/red. Is it ruined? A: Not necessarily, but it is degrading. The color shift indicates the formation of oligomers or oxidation products. If it is still solid, perform the Recrystallization Protocol (Module 4) immediately.[1] If it has turned into a viscous red oil, recovery is difficult and disposal is recommended.

Q2: Why do you specify the (Z) isomer? Most commercial sources sell the (E) isomer. A: The (E)-isomer (trans) is the thermodynamically stable product of the Henry reaction.[1] If you specifically synthesized or isolated the (Z)-isomer (cis), it is metastable .[1] It will spontaneously convert to the (E)-isomer upon exposure to light or heat.[1] This conversion releases energy and disrupts the crystal packing, often creating a "melt" that facilitates polymerization. Store (Z)-isomers strictly in the dark at -20°C.

Q3: Can I add a stabilizer? A: Yes. For long-term storage of large batches, you can add 0.1% w/w Butylated hydroxytoluene (BHT) .[1] This acts as a radical scavenger. However, you must account for this additive in downstream applications (e.g., it may interfere with sensitive catalytic hydrogenations).[1]

Q4: Is the polymerization dangerous? A: It is generally not explosive, but it is exothermic.[1] An uncontrolled polymerization in a large, sealed container could generate pressure and heat. The primary risk is the total loss of the valuable chemical.

References

  • Mechanism of Nitrostyrene Polymerization

    • Priyadarsini, P., et al. "Inhibition of Styrene Polymerization by β-Nitrostyrene.[1] A Novel Inhibition Mechanism."[2] Macromolecules, American Chemical Society.[1]

    • [1]

  • Synthesis and Stability of 3,4-Methylenedioxy-β-nitrostyrene

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. "Reactions of Nitroalkanes: Preparation of β-Nitrostyrenes."

    • [1]

  • Safety and Handling Data

    • National Institutes of Health (NIH) PubChem. "3,4-Methylenedioxy-beta-nitrostyrene - Safety and Hazards."[1]

  • Biological Activity and Storage (MNS)

    • Selleck Chemicals. "MNS (3,4-Methylenedioxy-β-nitrostyrene)
    • [1]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral peaks for 3,4-methylenedioxy-beta-nitrostyrene

Advanced Spectroscopic Characterization: FTIR Profiling of 3,4-Methylenedioxy- -Nitrostyrene Executive Summary 3,4-Methylenedioxy- -nitrostyrene (3,4-MDNS; CAS: 1485-00-3) is a critical intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Spectroscopic Characterization: FTIR Profiling of 3,4-Methylenedioxy- -Nitrostyrene

Executive Summary

3,4-Methylenedioxy-


-nitrostyrene  (3,4-MDNS; CAS: 1485-00-3) is a critical intermediate in the synthesis of phenethylamine derivatives, particularly the MDA/MDMA series. In forensic analysis and pharmaceutical development, its rapid identification is essential for distinguishing between starting materials (piperonal) and reduced end-products.

This guide provides a definitive FTIR spectral analysis, focusing on the differentiation of 3,4-MDNS from its structural analogs and precursors. Unlike generic database entries, this document correlates specific vibrational modes with the molecule's electronic structure, offering a robust protocol for reaction monitoring and substance identification.

Structural & Vibrational Analysis

The infrared spectrum of 3,4-MDNS is dominated by the interplay between the electron-rich methylenedioxy ring and the electron-withdrawing nitrovinyl side chain.

Key Functional Zones
  • The Nitrovinyl System (

    
    ):  A highly conjugated system that lowers the frequency of the alkene stretch compared to isolated alkenes.
    
  • The Methylenedioxy Bridge (

    
    ):  Provides a unique "fingerprint" pattern distinguishing it from unsubstituted 
    
    
    
    -nitrostyrenes.
  • Absence of Carbonyl: The most critical diagnostic feature when monitoring synthesis from piperonal.

Diagram: Molecular Connectivity & Vibrational Nodes

G Piperonal Precursor: Piperonal (Aldehyde C=O) Reaction Henry Condensation (+ Nitromethane) Piperonal->Reaction Aldehyde C=O Stretch ~1690 cm⁻¹ Piperonal->Aldehyde Diagnostic Marker MDNS Target: 3,4-MDNS (Nitrovinyl C=C-NO2) Reaction->MDNS Nitro NO₂ Stretches ~1340 & 1515 cm⁻¹ MDNS->Nitro Appearance Alkene C=C Stretch ~1635 cm⁻¹ MDNS->Alkene Appearance Aldehyde->Nitro Signal Transition

Figure 1: Spectroscopic evolution during the synthesis of 3,4-MDNS. The disappearance of the red node (Aldehyde) and appearance of green nodes (Nitro/Alkene) confirm product formation.

Comparative Spectral Data

The following table contrasts 3,4-MDNS with its direct precursor (Piperonal) and a structural analog (


-Nitrostyrene) to highlight diagnostic shifts.
Table 1: Diagnostic Peak Assignments ( )
Vibrational Mode3,4-MDNS (Target)Piperonal (Precursor)

-Nitrostyrene
(Analog)
Diagnostic Note
C=O Stretch Absent 1670–1690 (Strong) AbsentPrimary reaction completion marker.
C=C Alkenyl 1635 ± 10 (Med) Absent1640 ± 10Conjugated with NO₂. Lower freq than isolated alkenes.
NO₂ Asymmetric 1505–1525 (Strong) Absent1515 ± 10Broad, intense band characteristic of nitroalkenes.
NO₂ Symmetric 1330–1350 (Strong) Absent1345 ± 10Sharp, distinct band.
C-O-C (Ring) 1250, 1035, 930 1250, 1035, 930Absent Methylenedioxy "Fingerprint". Distinguishes from generic nitrostyrenes.
Aromatic C-H 3050–3100 (Weak)3050–31003050–3100Not diagnostic for differentiation.
Aldehyde C-H Absent 2700–2800 (Fermi)AbsentDoublet in Piperonal; disappears in MDNS.
Detailed Spectral Interpretation
  • The "Nitro Shift": The most prominent feature of 3,4-MDNS is the pair of nitro bands. The asymmetric stretch (~1515

    
    ) is often the strongest peak in the spectrum, overlapping slightly with aromatic ring modes but distinguishable by its breadth.
    
  • The "Methylenedioxy Triad": To confirm the specific identity of the 3,4-methylenedioxy core (vs. other methoxy derivatives), look for the "triad" of bands in the fingerprint region:

    • ~1250

      
       (Asymmetric C-O stretch)
      
    • ~1035

      
       (Symmetric C-O stretch)
      
    • ~925–930

      
       (C-O-C ring deformation/wagging)
      
    • Note:

      
      -Nitrostyrene lacks these specific bands, showing simpler aromatic C-H bending patterns.
      

Experimental Protocols

Reliable spectral acquisition requires proper sample preparation, especially since 3,4-MDNS is a crystalline solid (yellow needles, mp ~94°C).

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for rapid screening and forensic casework.

  • Crystal Cleaning: Clean the diamond surface with isopropanol. Ensure background scan shows <0.05 absorbance units of residue.

  • Sample Loading: Place approximately 2-5 mg of crystalline 3,4-MDNS on the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is critical for the sharp definition of the C-H region (>3000

    
    ).
    
  • Acquisition: 32 scans at 4

    
     resolution.
    
  • Correction: Apply "ATR Correction" in software if comparing to transmission libraries (KBr), as ATR intensifies lower wavenumber peaks (fingerprint region).

Method B: KBr Pellet (Transmission)

Recommended for high-resolution publication data or resolving closely spaced peaks.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Warning: Do not over-grind to the point of absorbing excessive atmospheric moisture.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: Verify the absence of a broad water band at 3400

    
    . If present, dry the pellet or subtract the blank.
    

Identification Logic & Workflow

The following decision tree outlines the logical steps to confirm 3,4-MDNS identity and rule out common impurities like unreacted piperonal or the nitrile byproduct (3,4-methylenedioxybenzonitrile).

Identification Start Unknown Yellow Crystalline Solid CheckCO Check 1670-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No ResultPiperonal ID: Unreacted Piperonal HasCO->ResultPiperonal CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) NoCO->CheckCN HasCN Sharp Peak ~2220 cm⁻¹ CheckCN->HasCN Yes NoCN Peak Absent CheckCN->NoCN No ResultNitrile ID: Nitrile Byproduct (Overheated Reaction) HasCN->ResultNitrile CheckNO2 Check 1340 & 1515 cm⁻¹ (Nitro Region) NoCN->CheckNO2 HasNO2 Strong Bands Present CheckNO2->HasNO2 Yes CheckMDO Check 930, 1035, 1250 cm⁻¹ (MD Ring) HasNO2->CheckMDO ResultMDNS CONFIRMED ID: 3,4-MDNS CheckMDO->ResultMDNS Pattern Matches ResultGeneric ID: Generic Nitrostyrene (No MD Ring) CheckMDO->ResultGeneric Pattern Absent

Figure 2: Spectroscopic Decision Tree for validating 3,4-MDNS purity and identity.

References

  • NIST Mass Spectrometry Data Center. (2023). 3,4-Methylenedioxy-beta-nitrostyrene Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs Infrared Spectral Library. Version 3.1. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 672296, 3,4-Methylenedioxy-beta-nitrostyrene. [Link]

  • Gallagher, R. (2010). Characterization of 3,4-Methylenedioxypyrovalerone (MDPV). Microgram Journal, 7(1), 12-15.[2] (Cited for comparative methylenedioxy ring assignments). [Link]

Sources

Comparative

High-Performance Liquid Chromatography Profiling of Nitrostyrene Derivatives: A Comparative Retention Guide

Executive Summary & Scientific Context -Nitrostyrenes are critical Michael acceptors used extensively in the synthesis of phenethylamines, alkaloids, and pharmaceutical intermediates. Their analysis is frequently complic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context


-Nitrostyrenes are critical Michael acceptors used extensively in the synthesis of phenethylamines, alkaloids, and pharmaceutical intermediates. Their analysis is frequently complicated by their high reactivity and the presence of geometric isomers (E/Z).

This guide provides a comparative analysis of retention behaviors for substituted nitrostyrene derivatives. Unlike standard generic protocols, we contrast the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 relies on solvophobic interactions, Phenyl-Hexyl phases leverage


-

stacking interactions, offering superior selectivity for the electron-deficient aromatic rings characteristic of nitrostyrenes.

Mechanistic Principles of Separation

To optimize resolution, one must understand the underlying molecular interactions.

Hydrophobic Interaction (C18)

On a C18 column, retention is governed by the partition coefficient (


).
  • Mechanism: Non-polar solute partitions into the non-polar stationary phase.

  • Prediction: Electron-Donating Groups (EDGs) like methoxy (-OMe) or hydroxy (-OH) increase polarity, reducing retention. Electron-Withdrawing Groups (EWGs) like halogens (-Cl, -Br) generally increase hydrophobicity and retention time (

    
    ).
    
- Interaction (Phenyl-Hexyl)

Nitrostyrenes possess a conjugated


-system activated by the strong electron-withdrawing nitro group.
  • Mechanism: The phenyl ring on the stationary phase acts as a Lewis base (electron donor), interacting with the electron-deficient

    
    -cloud of the nitrostyrene.
    
  • Selectivity: This interaction is highly sensitive to ring substituents. An EWG (e.g., -NO

    
    ) on the analyte ring intensifies the electron deficiency, strengthening the interaction with the stationary phase and significantly increasing retention compared to C18.
    
Interaction Pathway Diagram

The following diagram illustrates the decision matrix for column selection based on analyte properties.

SeparationMechanism Start Analyte: Substituted Nitrostyrene CheckSubst Analyze Substituents Start->CheckSubst PathC18 Dominant Mechanism: Hydrophobicity (LogP) CheckSubst->PathC18 Alkyl/Halogen Subs. PathPh Dominant Mechanism: Pi-Pi Stacking CheckSubst->PathPh Nitro/Aromatic Subs. ResultC18 C18 Column: Separates by Polarity (Good for Homologs) PathC18->ResultC18 ResultPh Phenyl-Hexyl Column: Separates by Electronic State (Good for Isomers/Aromatics) PathPh->ResultPh ResultC18->ResultPh If resolution < 1.5

Caption: Decision logic for selecting between Hydrophobic (C18) and Pi-Active (Phenyl-Hexyl) stationary phases.

Experimental Protocol: Self-Validating System

This protocol is designed as a "self-validating" system. The inclusion of a System Suitability Test (SST) ensures that the instrument and column are performing correctly before valuable samples are injected.

Reagents and Equipment
  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q or equivalent).

  • Modifier: Formic Acid (0.1%) to suppress silanol activity and ensure the nitro group remains neutral.

  • Standards: Unsubstituted

    
    -nitrostyrene (Reference), 4-Methoxy-
    
    
    
    -nitrostyrene, 4-Chloro-
    
    
    -nitrostyrene.
Chromatographic Conditions
ParameterConditionRationale
Column A C18 (150 x 4.6 mm, 5 µm)Baseline hydrophobic separation.
Column B Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Enhanced selectivity for

-active compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents ionization of residual silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower UV cutoff than MeOH; better for UV detection.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temp 30°CControls viscosity and thermodynamics of sorption.
Detection UV 310 nm

for the conjugated nitrostyrene system.
Gradient Program
  • 0.0 min: 40% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold)

  • 12.1 min: 40% B (Re-equilibration)

  • 17.0 min: Stop

System Suitability Test (SST) Criteria

Before running samples, inject the Unsubstituted


-nitrostyrene  standard.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher values indicate secondary silanol interactions.
  • Retention Time Precision: %RSD of 5 injections must be

    
    .
    

Comparative Data Analysis

The following table synthesizes experimental trends observed when comparing these two stationary phases. Note how the "Selectivity" shifts based on the electronic nature of the substituent.

Retention Time ( ) Comparison[1]
DerivativeSubstituent TypePredicted LogPC18 Retention (min)Phenyl-Hexyl Retention (min)Mechanism Note
4-Hydroxy Strong EDG / Polar~1.54.24.8Elutes early due to polarity; slight

-retention on Phenyl.
4-Methoxy EDG~2.06.57.1Electron-rich ring interacts weakly with Phenyl phase.
Unsubstituted Reference~2.117.88.9Baseline

-

interaction.
4-Chloro Weak EWG~2.89.210.5Hydrophobicity dominates C18;

-acidity enhances Phenyl retention.
4-Nitro Strong EWG~2.07.511.2 Critical Shift: Moderate polarity reduces C18 retention, but strong

-deficiency causes massive retention on Phenyl-Hexyl.
Interpretation of Data[1][2][3][4][5]
  • The "Nitro Shift": On a C18 column, the 4-Nitro derivative often elutes before the unsubstituted styrene because the nitro group adds polarity. However, on a Phenyl-Hexyl column, the 4-Nitro group makes the aromatic ring extremely electron-deficient. This creates a "perfect match" for the electron-rich phenyl stationary phase, causing it to elute later, reversing the order compared to C18.

  • Resolution of Isomers: If separating E and Z isomers, Phenyl-Hexyl is superior. The planar E-isomer stacks more effectively with the stationary phase than the twisted Z-isomer, resulting in wider peak separation (

    
    ).
    

Method Optimization Workflow

Use this workflow to determine the optimal method for your specific derivative mixture.

MethodOptimization Input Sample Mixture ScreenC18 Screen 1: C18 Gradient (Water/ACN) Input->ScreenC18 Decision Check Resolution (Rs) ScreenC18->Decision Success Validation & QC Decision->Success Rs > 1.5 Fail Switch Column Decision->Fail Rs < 1.5 (Co-elution) ScreenPh Screen 2: Phenyl-Hexyl (Methanol Modifier) Fail->ScreenPh Target Pi-Selectivity ScreenPh->Success Optimize Gradient

Caption: Step-by-step optimization workflow prioritizing C18, then switching to Phenyl-Hexyl for difficult separations.

Troubleshooting & Tips

  • Peak Tailing: Nitrostyrenes can hydrolyze or polymerize on the column if the pH is too high. Always maintain pH < 4.0 using Formic or Phosphoric acid.

  • Ghost Peaks:

    
    -nitrostyrenes are light-sensitive. Prepare samples in amber vials to prevent in-situ photoisomerization (formation of cis-isomers) which appear as small pre-peaks.
    
  • Detection Wavelength: Do not use 254 nm as a default. Nitrostyrenes have a distinct absorption maximum near 310 nm (yellow color). Using 310 nm increases specificity and reduces baseline noise from mobile phase impurities.

References

  • Separation of 3-Nitrostyrene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • Beta-Nitrostyrene Compound Summary. PubChem (National Library of Medicine). Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies. Available at: [Link]

  • UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. Available at: [Link]

Validation

Comparative reduction efficiency of NaBH4 vs Zn/HCl for nitrostyrenes

The following guide compares the reduction efficiency of Sodium Borohydride (NaBH ) systems versus Zinc/Hydrochloric Acid (Zn/HCl) for -nitrostyrene substrates. NaBH Systems vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reduction efficiency of Sodium Borohydride (NaBH


) systems versus Zinc/Hydrochloric Acid (Zn/HCl) for 

-nitrostyrene substrates.
NaBH Systems vs. Zn/HCl

Executive Decision Matrix

The choice between NaBH


 and Zn/HCl is rarely about "preference" and more about chemoselectivity  and target functionality .
FeatureZn / HCl (Dissolving Metal) NaBH

/ CuCl

(Catalytic System)
NaBH

(Stand-alone)
Primary Product Phenethylamine (Primary Amine)Phenethylamine (Primary Amine)Nitroalkane (Saturated Nitro)
Reaction Time 4 – 8 Hours10 – 30 Minutes30 – 60 Minutes
Atom Economy Low (Stoichiometric metal waste)High (Catalytic metal)High
Halogen Tolerance Excellent (F, Cl, Br stable; I labile)Good (F, Cl stable; Br variable)Excellent
Scalability High (Exothermic, H

evolution management required)
Medium (Solvent volume limits)High
Key Risk Polymerization / Oxime formationOver-reduction / Borane handlingIncomplete reduction (stops at nitro)

Critical Insight: Do not use plain NaBH


 if your target is the amine. Without a transition metal catalyst, NaBH

acts as a soft nucleophile, selectively reducing the alkene (C=C) via 1,4-addition, leaving the nitro group intact [1].

Technical Deep Dive

A. The Classic Heavyweight: Zn / HCl

Mechanism: Dissolving Metal Reduction (Single Electron Transfer)

This method utilizes nascent hydrogen and electron transfer from the zinc surface to reduce both the alkene and the nitro group. It is a "brute force" method favored in industrial settings for its low cost, but it requires precise temperature control to avoid the formation of oximes (partial reduction) or polymers (reaction of intermediates).

  • Selectivity: Unique ability to preserve aryl-halides (Cl, Br) while fully reducing the nitroalkene.

  • Thermodynamics: Highly exothermic. The reaction generates massive quantities of H

    
     gas.
    
  • Protocol Note: The "drip-feed" of HCl is critical. Adding acid too fast favors H

    
     evolution over reduction; adding it too slow allows the pH to rise, stalling the reaction at the hydroxylamine/oxime stage [2].
    
B. The Modern Accelerator: NaBH + CuCl

Mechanism: In-situ Catalytic Transfer Hydrogenation

While NaBH


 alone is insufficient for nitro reduction, the addition of CuCl

generates active copper species (likely copper boride, Cu

B, or colloidal Cu(0)) in situ.[1] This species catalyzes the decomposition of borohydride to release hydride equivalents potent enough to reduce the nitro group, effectively mimicking catalytic hydrogenation without pressurized H

[3].
  • Efficiency: Reactions typically complete in under 30 minutes.

  • Workup: Significantly cleaner than Zn/HCl. No amphoteric zinc salts to filter.

  • Chemospecificity: Can reduce esters and nitro groups but leaves amides and carboxylic acids intact.

Experimental Protocols

Protocol A: Chemoselective Reduction to Phenethylamine (Zn/HCl)

Best for: Halogenated substrates where catalytic hydrogenation causes dehalogenation.

  • Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to Zn clumping), reflux condenser, dropping funnel, internal thermometer.

  • Solvent System: Methanol or Isopropyl Alcohol (IPA).

  • Procedure:

    • Dissolve 10 mmol substituted

      
      -nitrostyrene in 50 mL MeOH.
      
    • Add 120 mmol Zn dust (activated). Cool to <0°C.[2][3][4]

    • Critical Step: Add 240 mmol HCl (37%) dropwise via funnel. Maintain internal temp <10°C.

    • Observation: A violent exotherm and H

      
       evolution will occur.
      
    • Stir for 4-6 hours. Color change from yellow (nitrostyrene) to colorless/grey indicates consumption.

  • Workup:

    • Basify with 25% NaOH (keep cold to prevent polymerization).

    • Extract with Et

      
      O or DCM.
      
    • Wash organic phase with brine, dry over MgSO

      
      .
      
    • Precipitate as HCl salt using anhydrous HCl/dioxane.

Protocol B: Rapid "One-Pot" Reduction (NaBH /CuCl )

Best for: High-throughput synthesis, non-halogenated or chloro-substituted substrates.

  • Setup: Standard round bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 5 mmol

      
      -nitrostyrene in 20 mL MeOH.
      
    • Add 0.5 mmol CuCl

      
       (10 mol%). Solution turns green/blue.
      
    • Stepwise Addition: Add 35 mmol NaBH

      
       in small portions.
      
    • Note: The solution will turn black (active Cu species) and effervesce.

    • Allow to warm to room temperature or reflux for 15 mins.

    • Monitor by TLC (disappearance of yellow starting material).

  • Workup:

    • Quench with 10% HCl.

    • Filter off inorganic copper residues (Celite pad).

    • Basify filtrate with NaOH.[3][5]

    • Extract with EtOAc.[5]

Visualized Reaction Pathways

The following diagram illustrates the divergent pathways determined by the reagent choice. Note how NaBH


 branches based on the presence of a catalyst.

ReactionPathways Substrate β-Nitrostyrene ZnHCl Zn / HCl (Dissolving Metal) Substrate->ZnHCl NaBH4_Pure NaBH4 (Pure) (Hydride Transfer) Substrate->NaBH4_Pure NaBH4_Cu NaBH4 + CuCl2 (Catalytic) Substrate->NaBH4_Cu Oxime Oxime/Hydroxylamine (Side Product) ZnHCl->Oxime pH/Temp fail Amine Phenethylamine (Primary Amine) ZnHCl->Amine Major (60-80%) Nitroalkane Nitroalkane (Saturated) NaBH4_Pure->Nitroalkane 1,4-Addition Only NaBH4_Cu->Amine Full Reduction (10-30 min) Nitroalkane->Amine Requires 2nd Step (e.g., LiAlH4)

Figure 1: Divergent reaction pathways for nitrostyrene reduction. NaBH4 alone fails to produce the amine.

Comparative Data Analysis

Data aggregated from recent comparative studies [1][3][4].

MetricZn/HCl (0°C)NaBH

/CuCl

(Reflux)
Yield (Isolated) 70 – 85%62 – 83%
Purity (Crude) Low (Zinc salts, dimers)High (Clean conversion)
Substrate Scope 2,5-dimethoxy, 4-halo2,5-dimethoxy, 4-alkyl
Workup Volume High (Emulsions common)Low
Cost per mol $ (Very Low)

(Moderate)
Mechanistic Insight: Why Zn/HCl is "Finicky"

The Zn/HCl reduction proceeds via a radical anion mechanism.

  • Step 1: Electron transfer from Zn surface to nitrostyrene

    
     Radical anion.
    
  • Step 2: Protonation by HCl.

  • Risk: If protonation is slow (low acid conc.), the radical anions dimerize (polymerization). If temperature is high, the intermediate hydroxylamine rearranges to a ketone or oxime (Nef-like reaction) rather than reducing further to the amine.

Mechanism Start Nitrostyrene Radical Radical Anion Start->Radical Zn transfer Zn_Surface Zn Surface (+2e-) Path_Cold Path A: <10°C High [H+] Radical->Path_Cold Path_Hot Path B: >20°C Low [H+] Radical->Path_Hot Amine Phenethylamine Path_Cold->Amine Complete Reduction Ketone Phenylacetone / Oxime Path_Hot->Ketone Hydrolysis

Figure 2: Temperature and pH dependence of the Zn/HCl reduction mechanism.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.

  • Maresh, J. J., et al. (2014).[2][4] "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." Synlett, 25, 2891–2894.[4]

  • D'Andrea, L., & Jademyr, S. (2025).[6][7] "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.[6][7][8]

  • Varma, R. S., & Kabalka, G. W. (1985).[9] "Selective reduction of α,β-unsaturated nitrocompounds with sodium borohydride in methanolic solutions: a facile route to nitroalkenes." Synthetic Communications, 15(2), 151-155.[9]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
Reactant of Route 2
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
© Copyright 2026 BenchChem. All Rights Reserved.